Penicillin V
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBGHOLXOTWMN-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1098-87-9 (mono-hydrochloride salt), 132-98-9 (mono-potassium salt), 147-48-8 (mono-hydrochloride salt) | |
| Record name | Penicillin V [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023429 | |
| Record name | Penicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Penicillin v is a white crystalline powder. (NTP, 1992), Solid | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 55 °F (NTP, 1992), <0.1 g/100mL, In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum., Sol in alcohol and acetone; insoluble in fixed oils, 4.54e-01 g/L | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxymethylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs. | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
white, crystalline powder | |
CAS No. |
87-08-1 | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin V [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxymethylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxymethylpenicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61I075U2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 to 262 °F (Decomposes) (NTP, 1992), 120 - 128 °C | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Advent of an Oral Penicillin: A Technical History of Penicillin V's Discovery and Development
Published: November 12, 2025
Affiliation: Google Research
Abstract
The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a therapeutic agent by Florey and Chain marked a watershed moment in medicine. However, the initial penicillin, Penicillin G, suffered from a critical limitation: its instability in stomach acid, necessitating administration by injection. This technical guide delves into the history of the discovery and development of Penicillin V (phenoxymethylpenicillin), the first orally viable penicillin. We will explore the key experiments, the scientific ingenuity that led to its creation, its biosynthetic pathway, and the quantitative data that underscore its superiority for oral administration over its predecessor. This document is intended for researchers, scientists, and drug development professionals interested in the history of antibiotic development and the chemical modifications that transformed a laboratory curiosity into a globally accessible therapeutic.
Introduction: The Challenge of an Oral Penicillin
Following the successful introduction of Penicillin G (benzylpenicillin) in the 1940s, the race was on to develop a form of the antibiotic that could be administered orally.[1] The acidic environment of the stomach rapidly degrades Penicillin G, rendering it largely ineffective when taken by mouth.[1][2][3] This limitation restricted its use to clinical settings where injections could be administered, creating a significant barrier to widespread outpatient treatment of bacterial infections. The search for an acid-stable penicillin was therefore a major focus of post-war antibiotic research.
The Serendipitous Discovery of this compound
The breakthrough came not from a direct, targeted search for an acid-stable molecule, but from a stroke of serendipity in the early 1950s at the Austrian pharmaceutical company Biochemie GmbH (now part of Sandoz).
The Austrian Researchers: Brandl and Margreiter
Dr. Ernst Brandl and Dr. Hans Margreiter were tasked with improving the industrial fermentation process for Penicillin G. A persistent problem in large-scale fermentation was the risk of bacterial contamination, which could ruin entire production batches. In an attempt to control this, Brandl investigated the use of various disinfectants that could be added to the fermentation medium without harming the Penicillium chrysogenum mold responsible for producing the antibiotic.
A Fortuitous Precursor Substitution
One of the compounds Brandl decided to test was phenoxyethanol. This was added to the fermentation tanks. Unexpectedly, not only did this address the contamination issue, but it also led to the production of a new type of penicillin. The phenoxyethanol was metabolized by the mold into phenoxyacetic acid, which was then incorporated into the penicillin structure by the mold's biosynthetic machinery in place of the usual precursor, phenylacetic acid, which yields Penicillin G.
The decisive experimental series was initiated by Ernst Brandl on November 17, 1951. Subsequent measurements revealed a surprisingly high biological activity of a new type of penicillin.
The Crucial Observation of Acid Stability
The truly groundbreaking discovery occurred during the purification process. On February 10, 1952, Margreiter noticed a white crystalline precipitate forming in the acidic aqueous phase of the extraction process. This was highly unusual, as Penicillin G was known to be unstable and would not precipitate under these conditions. This simple observation was the first indication that they had isolated a new, acid-stable form of penicillin. The biological activity of this new penicillin was confirmed to be high even after exposure to acid. This new, acid-stable penicillin was designated "this compound." The "V" in its name stands for Vertraulich, the German word for "confidential," as the discovery was initially kept secret.
Experimental Protocols
General Fermentation Protocol for this compound Production (Representative)
-
Inoculum Preparation: A high-yielding strain of Penicillium chrysogenum is cultured on a suitable agar medium to produce a dense suspension of spores.
-
Seed Fermentation: The spore suspension is used to inoculate a small-volume seed fermenter containing a sterile nutrient medium. The culture is incubated with agitation and aeration to promote vegetative growth of the mycelium.
-
Production Fermentation: The contents of the seed fermenter are transferred to a large-scale production fermenter. The production medium is a complex mixture containing a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and various mineral salts.
-
Precursor Addition: After an initial phase of fungal growth, a sterile solution of phenoxyacetic acid is added to the fermentation broth in a controlled manner. This serves as the precursor for the phenoxymethyl side chain of this compound.
-
Fermentation Conditions: The fermentation is carried out for several days at a controlled temperature (typically 25-27°C) and pH, with continuous agitation and aeration to ensure aerobic conditions.
-
Harvesting and Extraction: At the end of the fermentation, the mycelium is separated from the broth by filtration. The filtered broth, containing the dissolved this compound, is then acidified to a pH of approximately 2-2.5. This causes the acid-stable this compound to precipitate.
-
Purification: The precipitated this compound is then purified through a series of solvent extractions and crystallization steps to yield the final product.
Quantitative Data: this compound vs. Penicillin G
The key advantage of this compound over Penicillin G lies in its enhanced stability in acidic environments, which translates to significantly better oral bioavailability.
Table 1: Comparative Pharmacokinetic Properties of this compound and Penicillin G
| Parameter | This compound | Penicillin G |
| Acid Stability | Stable in gastric acid | Unstable in gastric acid[1][2][3] |
| Oral Bioavailability | 60-70% | < 30% |
| Plasma Protein Binding | ~80%[2] | ~60% |
| Peak Blood Levels (Oral) | 2 to 5 times higher than Penicillin G[2] | Lower and more variable[2] |
Table 2: Pharmacokinetic Parameters of Oral this compound in Healthy Adults
| Parameter | Mean Value (± SD) |
| AUC (Area Under the Curve) | 7.8 (± 2.5) mg*h/L |
| Cmax (Maximum Concentration) | 5.7 (± 2.3) mg/L |
| tmax (Time to Maximum Concentration) | 48 (± 18) minutes |
| Serum Half-life | 41 (± 13) minutes |
Data from a study in healthy volunteers.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for penicillin production, with the crucial final step being the incorporation of the phenoxyacetic acid precursor. The process can be summarized in three main stages:
-
Tripeptide Formation: The amino acids L-α-aminoadipic acid, L-cysteine, and L-valine are condensed by the enzyme ACV synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
Bicyclic Ring Formation: The linear tripeptide ACV is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.
-
Side Chain Exchange: In the final step, the L-α-aminoadipate side chain of isopenicillin N is exchanged for a phenoxyacetyl group from phenoxyacetyl-CoA by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). This results in the formation of this compound.
Diagrams
Mechanism of Action
This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the transpeptidase enzyme, which is responsible for the final step in peptidoglycan synthesis: the cross-linking of peptide chains. By inhibiting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death.
Conclusion: A Legacy of Innovation
The discovery of this compound was a pivotal moment in the history of antibiotics. It transformed penicillin from an injectable-only "wonder drug" into a convenient and accessible oral medication, dramatically expanding its utility in treating common bacterial infections. The story of its discovery, a blend of scientific inquiry and serendipity, serves as a powerful reminder of the unexpected paths that can lead to significant scientific breakthroughs. The development of this compound paved the way for a new generation of semi-synthetic penicillins, each with unique properties tailored to combat a wider range of bacterial pathogens. Its legacy endures in its continued use today as a first-line treatment for various infections, a testament to the ingenuity of its discoverers and its lasting impact on global health.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Penicillin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum antibiotic belonging to the beta-lactam class.[1] A derivative of Penicillin G, it exhibits enhanced stability in acidic environments, allowing for oral administration.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended to serve as a technical resource for professionals in the fields of pharmaceutical sciences and drug development.
Chemical Structure and Identification
This compound is chemically designated as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2] Its core structure consists of a thiazolidine ring fused to a β-lactam ring, with a phenoxyacetyl side chain attached to the 6-amino position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2] |
| Molecular Formula | C₁₆H₁₈N₂O₅S[2] |
| SMILES Notation | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)COC3=CC=CC=C3">C@@HC(=O)O)C |
| CAS Number | 87-08-1[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 350.4 g/mol |
| Melting Point | 120-128 °C (decomposes)[2] |
| Boiling Point | 289.00 to 291.00 °C @ 760.00 mm Hg (estimated) |
| pKa | 2.73[3] |
| Solubility | In water at pH 1.8 (acidified with hydrochloric acid) = 24 mg/100 ml; soluble in polar organic solvents; practically insoluble in vegetable oils and in liquid petrolatum.[2] |
| Stability | Stable in air up to 37 °C; relatively stable to acid.[2] |
| Optical Rotation | The biologically active form is the dextrorotatory D-form.[2] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method as described in various pharmacopeias.
Protocol:
-
Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator over silica gel for 24 hours.
-
Introduce the dried sample into a capillary tube sealed at one end.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a controlled rate, typically 1°C/min.
-
Record the temperature range from the point at which the substance begins to melt to the point at which it is completely liquid. For substances that decompose, the temperature at which decomposition is observed is noted.[4]
Solubility Determination
The solubility of this compound can be determined using a static analytical method.
Protocol:
-
Prepare saturated solutions of this compound in the desired solvent systems at a constant temperature.
-
Agitate the solutions for a sufficient time to ensure equilibrium is reached.
-
After equilibration, centrifuge the solutions to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]
High-Performance Liquid Chromatography (HPLC) Assay
HPLC is a precise method for the quantification of this compound and the analysis of its stability.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (e.g., 650:350:5.75 v/v/v).[6]
-
Standard Preparation: Accurately weigh a quantity of USP this compound Potassium Reference Standard and dissolve it in the mobile phase to obtain a solution with a known concentration (e.g., 2.5 mg/mL).[6]
-
Sample Preparation: For solid dosage forms, crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound, dissolve it in a suitable diluent (e.g., pH 6.6 phosphate buffer), and sonicate to ensure complete dissolution. Dilute to the final concentration with the diluent.[7]
-
Chromatographic Conditions:
-
Analysis: Separately inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.[6]
Spectrophotometric Stability Assay
This method is based on the formation of a colored product from the intact β-lactam ring.
Protocol:
-
Reconstitute this compound potassium powder with distilled water to a known concentration.
-
Store aliquots of the solution under various temperature and light conditions.
-
At specified time intervals, withdraw samples and dilute them with distilled water.
-
React the diluted sample with a solution of mercuric chloride in the presence of an imidazole intermediate.
-
Measure the absorbance of the resulting colored product at the wavelength of maximum absorbance (e.g., 325 nm) using a spectrophotometer.
-
The concentration of intact this compound is proportional to the absorbance. Degradation is observed as a decrease in absorbance over time.[9]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thinksrs.com [thinksrs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [drugfuture.com]
- 7. jocpr.com [jocpr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
The Biosynthesis of Penicillin V in Penicillium chrysogenum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Penicillin V, a crucial beta-lactam antibiotic, within the filamentous fungus Penicillium chrysogenum. The document details the enzymatic steps, genetic regulation, quantitative data, and experimental methodologies pertinent to understanding and optimizing the production of this vital therapeutic agent.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a three-step enzymatic process, with the foundational genes organized in a conserved cluster. This cluster, comprising pcbAB, pcbC, and penDE, is often amplified in high-yielding industrial strains, a testament to its critical role in production titers.[1]
The pathway commences with the non-ribosomal synthesis of the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This crucial first step is catalyzed by ACV synthetase (ACVS) , a large, multi-domain enzyme encoded by the pcbAB gene.[2] The precursor molecules for this reaction are three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.
In the second step, the linear ACV tripeptide undergoes an oxidative cyclization to form the bicyclic structure of isopenicillin N (IPN), which contains the characteristic β-lactam ring. This reaction is catalyzed by isopenicillin N synthase (IPNS) , an enzyme encoded by the pcbC gene.[3] IPN itself exhibits weak antibiotic activity.[2]
The final and defining step in this compound biosynthesis is the exchange of the L-α-aminoadipyl side chain of IPN with a phenoxyacetyl group. This transacylation is carried out by isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:isopenicillin N acyltransferase, which is encoded by the penDE gene.[4] The phenoxyacetyl side chain is derived from the precursor molecule phenoxyacetic acid, which must first be activated to its coenzyme A thioester, phenoxyacetyl-CoA.[4]
dot
Caption: Core biosynthetic pathway of this compound.
Quantitative Data
The production of this compound is influenced by various factors, including the genetic background of the strain and fermentation conditions. High-yielding industrial strains often exhibit multiple copies of the penicillin biosynthetic gene cluster.[1]
| Parameter | Value | Organism/Condition | Reference |
| Isopenicillin N Synthase (IPNS) | |||
| Apparent Km for ACV | 0.13 mM | P. chrysogenum | [3] |
| Apparent Km for ACV | 0.4 mmol dm-3 | P. chrysogenum | [5] |
| Optimal pH | 7.8 | P. chrysogenum | [3] |
| Optimal Temperature | 25 °C | P. chrysogenum | [3] |
| This compound Production | |||
| Specific Production Rate | 4-6 mg (g dry weight)-1 h-1 | High-yielding P. chrysogenum in fed-batch cultivation | [6] |
Regulatory Network
The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of factors, including carbon source, nitrogen availability, and pH.
Carbon Catabolite Repression: Glucose has been shown to repress the transcription of the pcbAB, pcbC, and penDE genes, particularly when added at the beginning of cultivation.[1][7] This repression is mediated, at least in part, by the CreA transcription factor.[8]
pH Regulation: The expression of penicillin biosynthesis genes is also influenced by the ambient pH. While alkaline conditions can lead to a slight increase in the expression of pcbC and penDE, this effect does not override the strong repression exerted by glucose.[7]
Nitrogen Regulation: The availability of nitrogen sources also plays a role in regulating penicillin biosynthesis.
dot
References
- 1. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen utilisation by isopenicillin N synthase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the isopenicillin N synthetase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription of the pcbAB, pcbC and penDE genes of Penicillium chrysogenum AS-P-78 is repressed by glucose and the repression is not reversed by alkaline pHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct involvement of the CreA transcription factor in penicillin biosynthesis and expression of the pcbAB gene in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Divergence of Penicillin V and Penicillin G
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth comparative analysis of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), two foundational members of the penicillin class of antibiotics. While structurally similar, their minor chemical distinctions lead to significant differences in their physicochemical properties, pharmacokinetic profiles, and clinical applications. This guide elucidates these differences through structural diagrams, functional pathway visualizations, quantitative data summaries, and detailed experimental methodologies.
Structural Comparison: The Decisive Side Chain
The fundamental structure of all penicillins comprises a thiazolidine ring fused to a β-lactam ring, which is the active site responsible for its antibacterial activity. The variation among different penicillins arises from the acyl side chain attached to the 6-aminopenicillanic acid nucleus.[1]
In Penicillin G, this side chain is a benzyl group (phenylacetic acid precursor).[2] In this compound, it is a phenoxymethyl group (phenoxyacetic acid precursor).[1][2] This seemingly minor substitution of an ether oxygen next to the phenyl ring in this compound is the primary determinant of its altered properties compared to Penicillin G.
Figure 1: Core Penicillin structure and side chain variations.
The phenoxymethyl side chain in this compound possesses an electron-withdrawing effect due to the electronegativity of the ether oxygen. This electronic influence is critical to the molecule's stability in acidic environments.[3][4]
Functional and Pharmacokinetic Differences
The structural variance directly translates into significant functional distinctions, primarily concerning acid stability, which in turn dictates the viable routes of administration and clinical utility.
Mechanism of Action
Both Penicillin G and this compound share the same bactericidal mechanism of action. They inhibit the final step of peptidoglycan synthesis in bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[2][5] This inhibition prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and leading to cell lysis and death.[1][6] This mechanism is highly effective against susceptible gram-positive bacteria, which have a thick, accessible peptidoglycan layer.[5]
Figure 2: Shared mechanism of action for Penicillin G and V.
Acid Stability and Route of Administration
The most critical functional difference is acid stability.
-
Penicillin G is acid-labile, meaning it is rapidly degraded by stomach acid.[4][7] The nucleophilic carbonyl oxygen on its benzyl side chain can attack the strained β-lactam ring, leading to intramolecular cleavage and inactivation. Consequently, Penicillin G is ineffective when administered orally and must be given parenterally (intravenously or intramuscularly).[8][9]
-
This compound is acid-stable and resistant to degradation in the stomach.[10][11] The electron-withdrawing phenoxymethyl side chain reduces the nucleophilicity of the adjacent carbonyl oxygen, thereby preventing the intramolecular attack on the β-lactam ring.[3] This stability allows this compound to be administered orally.[4][8]
Figure 3: Logical flow of acid stability differences.
Antibacterial Spectrum
Both penicillins are most active against non-beta-lactamase-producing gram-positive bacteria.[2][10] Their spectra are largely overlapping, targeting organisms like Streptococcus species.[12] However, some studies note that Penicillin G retains slightly greater potency against certain gram-negative cocci, such as Neisseria species, and other pathogens compared to this compound.[8][10] this compound is typically reserved for mild to moderate infections like strep throat and cellulitis, whereas Penicillin G is used for more severe infections where high and consistent serum concentrations are necessary, such as syphilis and endocarditis.[1][2]
Quantitative Data Summary
The structural differences manifest in distinct pharmacokinetic profiles. The following tables summarize key quantitative data for comparison.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Penicillin G (Benzylpenicillin) | This compound (Phenoxymethylpenicillin) | Reference(s) |
| Route of Administration | Parenteral (IV, IM) | Oral | [8][9] |
| Acid Stability | Labile | Stable | [7][10][11] |
| Oral Bioavailability | Negligible | ~60% | [7][13] |
| Serum Protein Binding | ~60% | ~80% | [7][14] |
| Elimination Half-life | ~30 minutes (aqueous IV) | ~30-60 minutes | [7][15] |
| Primary Excretion | Renal | Renal | [7] |
Table 2: General Dosing Information
| Antibiotic | Typical Adult Dosage | Indication Examples | Reference(s) |
| Penicillin G | 1-4 million units IV every 4-6 hours (Varies greatly by indication) | Syphilis, Endocarditis, Meningitis, Severe Streptococcal Infections | [2][15] |
| This compound | 250-500 mg orally every 6-8 hours | Streptococcal Pharyngitis, Otitis Media, Mild Skin/Soft Tissue Infections | [2][7][16] |
Key Experimental Protocols
For drug development and research, standardized assays are crucial for comparing antibiotic efficacy and properties.
Methodology: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The broth microdilution method is a standard protocol.[17]
Protocol Overview:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculum Preparation: The test bacterium is cultured to a standardized density (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the antibiotic dilutions. A positive control (broth + inoculum, no antibiotic) and a negative control (broth only) are included. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[18][19]
-
Result Interpretation: The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.[19]
Figure 4: Workflow for MIC determination via broth microdilution.
Methodology: Assessment of Acid Stability
This protocol simulates the conditions of the human stomach to compare the degradation rates of Penicillin G and V.
Protocol Overview:
-
Medium Preparation: Prepare a simulated gastric fluid (SGF) solution, typically pH 1.2-2.0, without enzymes.
-
Incubation: Dissolve a known concentration of Penicillin G and this compound in separate SGF aliquots. Incubate at 37°C in a shaking water bath.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample from each solution.
-
Reaction Quenching: Immediately neutralize the sample by adding it to a buffer with a pH of ~6.8-7.0 to halt acid-catalyzed degradation.
-
Quantification: Analyze the concentration of the remaining active penicillin in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of active penicillin versus time to determine the degradation kinetics and half-life of each compound under acidic conditions.[20]
Figure 5: Experimental workflow for assessing penicillin acid stability.
Conclusion
The distinction between Penicillin G and this compound is a classic case study in medicinal chemistry, where a minor structural modification—the addition of an ether oxygen in the acyl side chain—profoundly alters a drug's physicochemical properties. This change enhances the acid stability of this compound, enabling its oral administration, a significant clinical advantage for treating mild to moderate infections.[14] In contrast, the acid-lability of Penicillin G necessitates parenteral administration, reserving its use for more severe infections where high, reliable serum drug levels are paramount.[10] For researchers and drug development professionals, understanding this structure-activity relationship is fundamental to designing new antibiotics with improved pharmacokinetic profiles and targeted clinical applications.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. pediaa.com [pediaa.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. longdom.org [longdom.org]
- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What’s the difference between penicillin G and this compound (VK)? | Medicine Specifics [medicinespecifics.com]
- 9. Penicillin vs Penicillin G vs Benzylpenicillin vs this compound | DOCX [slideshare.net]
- 10. publications.aap.org [publications.aap.org]
- 11. Penicillin G and V - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 14. drugs.com [drugs.com]
- 15. Penicillins - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 16. droracle.ai [droracle.ai]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.2. Determination of Minimum Inhibitory Concentration (MIC) for Antibiotics [bio-protocol.org]
- 19. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 20. Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity Spectrum of Penicillin V Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro activity of Penicillin V, a well-established β-lactam antibiotic, against a range of clinically relevant gram-positive bacteria. The document summarizes quantitative susceptibility data, details standardized experimental protocols for its determination, and illustrates the underlying mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
This compound, also known as phenoxymethylpenicillin, is a narrow-spectrum antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It is particularly effective against gram-positive bacteria due to their thick, accessible peptidoglycan layer.[2][3] This document provides an in-depth analysis of its in vitro activity, crucial for understanding its therapeutic potential and for guiding further research.
In Vitro Activity Spectrum
The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the this compound MIC data for various gram-positive bacteria, including MIC range, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).
Table 1: this compound In Vitro Activity Against Gram-Positive Bacteria
| Gram-Positive Bacteria | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aerobic Bacteria | |||
| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 128 | 0.38 - 32 | 32 - 256 |
| Streptococcus pneumoniae (penicillin-susceptible, non-meningitis isolates) | 0.002 - 1.5 | 0.012 - 0.25 | 0.5 - 4 |
| Streptococcus pyogenes (Group A Streptococcus) | ≤ 0.015 - 0.06 | ~0.015 | 0.015 - 0.023 |
| Enterococcus faecalis | 0.5 - 16 | 4 | 4 - 8 |
| Bacillus subtilis | 0.1 - >128 | - | - |
| Corynebacterium diphtheriae | < 0.016 - 2 | - | - |
| Listeria monocytogenes | 1 - 15 | - | - |
| Anaerobic Bacteria | |||
| Gram-Positive Anaerobic Cocci (GPAC) | <0.016 - >256 | - | - |
Note: MIC values can vary depending on the testing methodology, geographic location, and the specific strains tested. The data presented is a consolidation from multiple sources.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Mechanism of Action
This compound, a member of the β-lactam class of antibiotics, targets and inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium. The bactericidal action of this compound is a result of the following sequence of events:
-
Binding to Penicillin-Binding Proteins (PBPs) : this compound actively binds to and inactivates PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[2][3]
-
Inhibition of Transpeptidation : This binding prevents the transpeptidation reaction, the final step in peptidoglycan synthesis, leading to the formation of a weakened cell wall.[24]
-
Cell Lysis : The compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][3]
Mechanism of action of this compound.
Experimental Protocols
The determination of in vitro susceptibility of gram-positive bacteria to this compound is performed using standardized methods, primarily broth microdilution and Kirby-Bauer disk diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.
4.1.1. Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4.1.2. Procedure
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
References
- 1. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]
- 6. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. First-line antibiotic susceptibility pattern of toxigenic Corynebacterium diphtheriae in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibilities of Gram-positive anaerobic cocci: results of a sentinel study in England and Wales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. academicjournals.org [academicjournals.org]
- 20. Antimicrobial Susceptibility Testing and Tentative Epidemiological Cutoff Values for Five Bacillus Species Relevant for Use as Animal Feed Additives or for Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 22. researchgate.net [researchgate.net]
- 23. inabj.org [inabj.org]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Basis of Penicillin V Binding to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Battle Between Penicillin and Bacteria
Penicillin V, also known as phenoxymethylpenicillin, is a cornerstone of antibiotic therapy, exerting its bactericidal effects by targeting the final stages of bacterial cell wall biosynthesis. This process is orchestrated by a family of enzymes known as Penicillin-Binding Proteins (PBPs). The integrity of the bacterial cell wall, composed of peptidoglycan, is paramount for bacterial survival, making the interaction between this compound and PBPs a critical area of study for understanding antibiotic mechanisms and developing novel therapeutics to combat antimicrobial resistance.
This technical guide provides a comprehensive overview of the molecular basis of this compound's interaction with PBPs. It delves into the mechanistic details of binding, presents quantitative data on these interactions, and provides detailed experimental protocols for their investigation.
The Molecular Mechanism of this compound Action: A Covalent Embrace
The fundamental mechanism of this compound's action is the irreversible inactivation of PBPs. This process is initiated by the structural similarity of the β-lactam ring of this compound to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate of PBPs. This molecular mimicry allows this compound to access the active site of the PBP.
The core of the interaction is a covalent modification. The highly reactive β-lactam ring of this compound is attacked by a nucleophilic serine residue within the PBP active site. This results in the opening of the β-lactam ring and the formation of a stable, long-lived acyl-enzyme intermediate. This covalent adduct effectively sequesters the PBP, preventing it from carrying out its essential transpeptidase activity in cell wall synthesis. The disruption of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death.
The key steps in this process can be summarized as:
-
Non-covalent Binding: this compound initially binds to the PBP active site through non-covalent interactions, forming a Michaelis-Menten-like complex.
-
Acylation: The active site serine launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.
-
Covalent Adduct Formation: The β-lactam ring opens, and a stable acyl-enzyme intermediate is formed, inactivating the PBP.
An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Penicillin V Potassium Salt
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of the potassium salt of Penicillin V (phenoxymethylpenicillin). The information is compiled from various studies, focusing on quantitative data, experimental methodologies, and the key physiological processes governing the drug's disposition in the human body.
Executive Summary
This compound, an acid-stable analogue of Penicillin G, is suitable for oral administration. The potassium salt of this compound demonstrates superior bioavailability compared to other salt forms, attributed to its rapid dissolution and absorption characteristics.[1][2] Generally, 60% to 75% of an oral dose is absorbed, with peak serum levels achieved within an hour in fasting individuals.[3] The drug is widely distributed in body tissues, highly bound to plasma proteins, and is primarily eliminated through renal excretion.[3][4][5] This guide consolidates the key pharmacokinetic parameters into tabular formats for clarity and details the experimental protocols commonly employed in its study.
Pharmacokinetic Profile
The disposition of this compound potassium salt in the body is characterized by rapid absorption, extensive protein binding, partial metabolism, and swift renal clearance.
Absorption
The potassium salt of this compound is highly resistant to inactivation by gastric acid, a key advantage over Penicillin G.[4][6] Absorption occurs in the small intestine. While it can be administered with meals, blood levels are slightly higher when given on an empty stomach.[4][7][8] Food can decrease the extent of absorption.[9] The oral bioavailability is generally reported to be in the range of 60% to 75%.[3][10] Studies comparing different salt forms have consistently shown that the potassium salt results in more rapid absorption and significantly higher plasma concentrations.[1][11]
Distribution
Once absorbed, this compound is widely distributed into various body fluids and tissues, including synovial, pleural, pericardial, and ascitic fluids, as well as the liver, kidneys, skin, and lungs.[3] It is approximately 75% to 89% bound to serum proteins, primarily albumin.[3][7] This high degree of protein binding means a significant fraction of the drug in circulation is in an inactive, non-diffusible form. The unbound, or free, fraction is approximately 23%.[12] Penetration into the cerebrospinal fluid (CSF) is poor but can be enhanced in patients with inflamed meninges.[3]
Metabolism
A portion of the absorbed this compound is metabolized to inactive compounds, primarily penicilloic acid, through the hydrolysis of the beta-lactam ring.[3][13] Reports indicate that between 35% and 70% of an administered dose is metabolized.[3]
Excretion
This compound and its metabolites are rapidly excreted, primarily by the kidneys through tubular secretion.[3][14] Between 26% and 65% of the dose is recovered in the urine within six hours.[3] The elimination half-life in adults with normal renal function is short, typically around 30 to 60 minutes.[3][14][15] This short half-life necessitates frequent dosing to maintain therapeutic concentrations.[14] In individuals with impaired renal function, excretion is significantly delayed.[5]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound potassium salt, compiled from studies in adult populations.
Table 1: Core Pharmacokinetic Parameters of this compound Potassium
| Parameter | Value | Source(s) |
| Oral Bioavailability (F) | 60% - 75% | [3][10] |
| Time to Peak Concentration (Tmax) | 48 - 60 minutes | [3][12][16] |
| Peak Plasma Concentration (Cmax) | 5.7 (± 2.3) mg/L | [12][16] |
| Area Under the Curve (AUC) | 7.8 (± 2.5) mg*h/L | [12][16] |
| Elimination Half-Life (t½) | 0.5 - 1.0 hours | [3][14][15] |
| Plasma Protein Binding | 75% - 89% | [3][4][7] |
| Apparent Volume of Distribution (Vd) | ~0.2 L/kg | [13] |
| Metabolism | 35% - 70% | [3] |
| Primary Route of Excretion | Renal (Tubular Secretion) | [3][14] |
| Urinary Recovery (6 hours) | 26% - 65% | [3] |
Visualized Workflows and Pathways
Pharmacokinetic Pathway of Oral this compound
The following diagram illustrates the journey of this compound potassium salt from oral administration to its eventual excretion.
Caption: Pharmacokinetic pathway of this compound potassium salt.
General Experimental Workflow for Bioavailability Studies
Bioavailability and pharmacokinetic studies for this compound typically follow a standardized workflow as depicted below.
Caption: Standard workflow for a this compound bioavailability study.
Mechanism of Action
This compound exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of this compound's pharmacokinetic parameters relies on well-defined clinical study protocols and robust analytical methods.
Study Design
Bioavailability and pharmacokinetic studies are often conducted in healthy adult volunteers to minimize physiological variability.[12][16][17] A common design is a single-dose, two-treatment, two-period crossover study, which allows for intra-subject comparison of different formulations.[17] Subjects typically undergo an overnight fast before drug administration, as food can impact absorption.[9][18] Following administration of a single oral dose (e.g., 500 mg), serial blood samples are collected over a period of several hours (e.g., up to 8-12 hours) to capture the absorption, distribution, and elimination phases.[16][18]
Sample Collection and Processing
Blood samples are collected via an indwelling cannula at predefined time points.[18] Plasma is separated by centrifugation and immediately frozen at low temperatures (e.g., -80°C) to ensure the stability of the drug until analysis.[16][18]
Analytical Methodology
The quantification of this compound in plasma requires sensitive and specific analytical techniques.
-
Sample Preparation: To remove interfering endogenous plasma components, a sample extraction step is necessary. Solid-phase extraction (SPE) on C18 cartridges is a commonly used and reliable method.[19][20] Liquid-liquid extraction has also been employed.[21]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the standard method for separating this compound from its metabolites and other plasma components.[17][19] The mobile phase typically consists of an acidic buffer and an organic solvent like acetonitrile.[19]
-
Detection: Ultraviolet (UV) spectrophotometry at a wavelength around 220-270 nm is a common detection method.[19][21] For higher sensitivity and specificity, particularly for determining low concentrations or for analyzing both total and unbound drug, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[16][18]
-
Validation: The analytical method must be validated for linearity, accuracy, precision, sensitivity, and stability according to regulatory guidelines to ensure reliable results.[20][21]
Conclusion
The potassium salt of this compound is an orally effective antibiotic with a well-characterized pharmacokinetic profile. Its rapid absorption and high bioavailability, particularly in the fasting state, contribute to its clinical utility. The short elimination half-life underscores the need for a multiple-daily dosing regimen to maintain therapeutic drug levels. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued study and development of oral this compound formulations. A thorough understanding of these pharmacokinetic principles is essential for optimizing dosing strategies and ensuring therapeutic success.
References
- 1. Absorption of this compound from mixture formulations. Comparison of potassium and benzathine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption of this compound from Mixture Formulations. Comparison of Potassium and Benzathine Salts | Semantic Scholar [semanticscholar.org]
- 3. This compound potassium [glowm.com]
- 4. drugs.com [drugs.com]
- 5. medicine.com [medicine.com]
- 6. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Penicillin VK (this compound Potassium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. The effect of food on the oral absorption of this compound preparations in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin - Wikipedia [en.wikipedia.org]
- 11. The bioavailability of oral this compound. A comparative study of the absorption of different salts of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 15. This compound Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 17. [Bioavailability of this compound in aqueous dosage forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Delving into the Dawn of Resistance: An In-depth Technical Guide to Early Penicillin V Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies that first elucidated the mechanisms of resistance to Penicillin V. As one of the earliest orally administered penicillins, understanding the initial ways bacteria evolved to counteract its efficacy is crucial for contemporary antibiotic research and development. This document focuses on the core molecular underpinnings of this resistance, detailing the experimental protocols that paved the way for our current understanding and presenting the key quantitative data from these pioneering investigations.
Core Mechanisms of this compound Resistance: An Early Perspective
The emergence of bacterial resistance to this compound shortly after its introduction spurred a wave of research to understand the underlying biochemical and genetic machinery. Early studies identified three primary strategies employed by bacteria to evade the antibiotic's lethal effects: enzymatic degradation of the antibiotic, modification of the drug target, and reduction of drug accumulation through decreased permeability and active efflux.
Enzymatic Inactivation: The Rise of β-Lactamases
The most significant early discovery in this compound resistance was the identification of enzymes capable of hydrolyzing the β-lactam ring, rendering the antibiotic inactive. These enzymes, initially termed penicillinases and now broadly classified as β-lactamases, were first reported in Escherichia coli even before the widespread clinical use of penicillin.[1]
Genetic Basis: Early research on Staphylococcus aureus revealed that the genetic determinants for penicillinase production were often located on extrachromosomal DNA elements called plasmids.[2][3][4] This discovery was pivotal, as it explained the rapid horizontal transfer of resistance between bacterial cells. These penicillinase plasmids were among the first to be isolated and characterized, with early studies using techniques like electron microscopy to determine their circular nature and molecular weight.[2][3][5]
Enzyme Kinetics: Initial characterizations of these enzymes focused on their substrate specificity and kinetic parameters. While detailed kinetic data for this compound from the earliest studies is sparse in readily available literature, subsequent analyses of similar β-lactamases provided insights into their catalytic efficiency.
Target Modification: Alterations in Penicillin-Binding Proteins (PBPs)
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. Early studies, particularly with Streptococcus pneumoniae, identified a crucial resistance mechanism involving alterations in the structure of these target proteins.[6][7][8]
The Mosaic Nature of PBP Genes: Groundbreaking research revealed that resistance in S. pneumoniae was not due to simple point mutations in the PBP genes. Instead, resistant strains exhibited "mosaic" PBP genes, which were chimeric structures resulting from the incorporation of DNA from related streptococcal species through a process of transformation and homologous recombination.[8] These mosaic genes encoded for altered PBPs with a significantly reduced affinity for penicillin, thus requiring higher concentrations of the antibiotic for inhibition.[6][7]
Reduced Drug Accumulation: Permeability Barriers and Efflux Pumps
While enzymatic degradation and target modification were the most prominent early discoveries, the role of the bacterial cell envelope in modulating antibiotic access was also recognized.
Outer Membrane Barrier: In Gram-negative bacteria, the outer membrane acts as a selective barrier, limiting the penetration of many antibiotics, including penicillins.[9] Early research alluded to this intrinsic resistance mechanism.
Efflux Pumps: The existence of active transport systems that pump antibiotics out of the cell, known as efflux pumps, was another emerging concept. While the detailed molecular characterization of specific efflux pumps came later, early studies on antibiotic resistance in various bacteria laid the groundwork for understanding their role in reducing the intracellular concentration of drugs like penicillin.[9]
Quantitative Data from Early Resistance Studies
The following tables summarize the types of quantitative data that were central to the early investigation of this compound resistance. The specific values presented are representative of findings from that era of research.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Bacterial Strains
| Bacterial Species | Strain Type | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | Penicillin-Susceptible | ≤ 0.125 | [10] |
| Staphylococcus aureus | Penicillin-Resistant (Penicillinase-producing) | 4 - >1024 | [10][11] |
| Streptococcus pneumoniae | Penicillin-Susceptible | ~0.06 | [12] |
| Streptococcus pneumoniae | Penicillin-Resistant (Altered PBPs) | 0.25 - 16 | [6][12] |
Table 2: Early Kinetic Parameters for Penicillinase Activity
| Enzyme Source | Substrate | Km (mM) | Reference |
| Alcaligenes faecalis Penicillin Acylase | Benzylpenicillin (Penicillin G) | 0.0042 | [13] |
| Alcaligenes faecalis Penicillin Acylase | 6-nitro-3-phenylacetamidobenzoic acid | 0.0045 | [13] |
Experimental Protocols from Foundational Studies
The methodologies developed during the early era of antibiotic resistance research were foundational. Below are detailed descriptions of the key experimental protocols used to investigate this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol was fundamental for quantifying the level of resistance of a bacterial strain to this compound.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Early Methodologies (Broth and Agar Dilution):
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound potassium was prepared in a suitable sterile solvent (e.g., phosphate buffer).
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution were prepared in sterile broth (e.g., Mueller-Hinton broth) or molten agar (e.g., Mueller-Hinton agar).
-
Inoculum Preparation: A standardized suspension of the bacterial isolate to be tested was prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation:
-
Broth Dilution: A standardized volume of the bacterial inoculum was added to each tube of the serially diluted antibiotic in broth.
-
Agar Dilution: A standardized volume of the bacterial inoculum was spot-inoculated onto the surface of the agar plates containing the different concentrations of this compound.
-
-
Incubation: The inoculated tubes or plates were incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Result Interpretation: The MIC was recorded as the lowest concentration of this compound that showed no visible bacterial growth.
Detection and Assay of β-Lactamase (Penicillinase) Activity
Several methods were developed to detect and quantify the activity of penicillin-destroying enzymes.
Principle: This assay is based on the fact that the acidic product of penicillin hydrolysis, penicilloic acid, does not react with iodine, whereas penicillin itself does. The disappearance of penicillin is measured by the reduction in iodine consumption.
Protocol:
-
Reaction Mixture: A solution containing the bacterial extract (source of penicillinase) was incubated with a known concentration of this compound in a suitable buffer at a specific temperature and pH.
-
Stopping the Reaction: At timed intervals, aliquots were removed, and the enzymatic reaction was stopped, often by acidification.
-
Iodine Reaction: A standardized solution of iodine was added to the aliquot. Penicillin remaining in the solution would react with the iodine.
-
Titration: The amount of unreacted iodine was then determined by titration with a standard solution of sodium thiosulfate using a starch indicator.
-
Calculation: The amount of this compound hydrolyzed was calculated from the difference in iodine consumption between the test sample and a control sample without the enzyme.
Principle: This bioassay detects the production of β-lactamase by a test organism, which can inactivate penicillin in the surrounding medium, allowing a penicillin-susceptible indicator strain to grow in the zone of inhibition.
Protocol:
-
Indicator Strain Lawn: A Mueller-Hinton agar plate was heavily swabbed with a penicillin-susceptible strain of S. aureus.
-
Penicillin Disc Placement: A disk containing a low concentration of benzylpenicillin (e.g., 1 unit) was placed in the center of the plate.
-
Test Strain Inoculation: The bacterial strain to be tested for penicillinase production was streaked in a line from the edge of the plate up to the edge of the penicillin disk.
-
Incubation: The plate was incubated overnight at 35°C.
-
Interpretation: If the test strain produced penicillinase, it would inactivate the penicillin in its vicinity, allowing the indicator strain to grow up to the edge of the test streak within the zone of inhibition, creating a characteristic "cloverleaf" or indentation pattern.[14]
Penicillin-Binding Protein (PBP) Affinity Assay
Early methods to assess the binding of penicillin to its target PBPs were crucial in identifying target modification as a resistance mechanism.
Principle: Radiolabeled penicillin is used to covalently label the PBPs in bacterial cell membranes. The affinity of unlabeled this compound for the PBPs can be determined by its ability to compete with the radiolabeled penicillin for binding.
Protocol:
-
Bacterial Membrane Preparation:
-
Bacterial cells were grown to mid-log phase and harvested by centrifugation.
-
The cells were washed and then lysed using methods such as French press or sonication.
-
The cell lysate was subjected to high-speed centrifugation to pellet the membrane fraction.
-
The membrane pellet was washed and resuspended in a suitable buffer.
-
-
Competition Binding Assay:
-
Aliquots of the membrane preparation were pre-incubated with varying concentrations of unlabeled this compound.
-
A constant, saturating concentration of radiolabeled penicillin (e.g., 3H-benzylpenicillin) was then added to each aliquot and incubated for a specific time to allow for binding to the PBPs.
-
-
Separation and Detection:
-
The reaction was stopped, often by adding a surplus of cold (unlabeled) penicillin.
-
The membrane proteins, including the PBP-penicillin complexes, were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Visualization:
-
The gel was treated with a scintillant (e.g., sodium salicylate) to enhance the radioactive signal.
-
The gel was dried and exposed to X-ray film (autoradiography) for a period ranging from days to weeks.
-
-
Analysis: The intensity of the bands corresponding to the different PBPs on the autoradiogram would decrease with increasing concentrations of unlabeled this compound. This allowed for the determination of the concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin (IC50), which is a measure of binding affinity.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts of early this compound resistance and the experimental workflows used to study them.
Caption: Core mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for the Cloverleaf bioassay.
Caption: Workflow for PBP competitive binding assay.
This guide serves as a foundational resource for understanding the early scientific endeavors that unraveled the complexities of this compound resistance. The principles and methodologies detailed herein not only provide historical context but also continue to inform the strategies employed in the ongoing battle against antibiotic resistance.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. pnas.org [pnas.org]
- 3. PENICILLINASE PLASMID DNA FROM Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Alterations in PBP 1A Essential for High-Level Penicillin Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Amino Acid Mutations Essential to Production of an Altered PBP 2X Conferring High-Level β-Lactam Resistance in a Clinical Isolate of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic study of penicillin acylase from Alcaligenes faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of methods for detection of β-lactamase production in MSSA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Penicillin V
Introduction
Penicillin V, also known as phenoxymethylpenicillin, is a widely used β-lactam antibiotic effective against a range of bacterial infections.[1][2] Accurate and reliable quantification of this compound in various samples, including pharmaceutical formulations and biological matrices, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for this purpose.[3][4][5] This application note presents a detailed, validated HPLC method for the quantification of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol.
This compound is the phenoxymethyl analog of penicillin G and is chemically designated as (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[6][7] Its potassium salt is commonly used in oral formulations.[1][8] The method described herein is a reverse-phase HPLC approach, which is a common and effective technique for the analysis of penicillins.[4][5][9]
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 HPLC instrument or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound Potassium reference standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 3.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Protocols
Preparation of Solutions
1. 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) Buffer (pH 3.5):
- Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water.
- Adjust the pH to 3.5 with orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
2. Mobile Phase Preparation:
- Mix acetonitrile and the prepared 0.05 M KH₂PO₄ buffer (pH 3.5) in a 40:60 (v/v) ratio.
- Degas the mobile phase by sonication or vacuum filtration before use.
3. Standard Stock Solution of this compound (1000 µg/mL):
- Accurately weigh about 25 mg of this compound Potassium reference standard and transfer it to a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C and protected from light.
4. Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
For Biological Samples (e.g., Plasma) - Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
To 1 mL of plasma, add a suitable internal standard and 1 mL of 4% phosphoric acid. Vortex for 30 seconds.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.[5]
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from blank/placebo at the retention time of this compound |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Results and Data Presentation
The quantitative data for the method validation should be summarized in clear and structured tables.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | [Insert Value] |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | % Recovery | % RSD |
| 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] | [Insert Data] |
| 75 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
Caption: HPLC method development workflow for this compound quantification.
Method Validation Logical Relationship
Caption: Key parameters for HPLC method validation.
Conclusion
This application note provides a detailed and robust HPLC method for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis of pharmaceutical formulations and for research purposes. The provided experimental protocols and validation guidelines will aid researchers in successfully implementing this method in their laboratories.
References
- 1. This compound: Package Insert / Prescribing Information [drugs.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. This compound | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Penicillin V and its Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin V (Phenoxymethylpenicillin) is a widely used, orally administered antibiotic from the penicillin class. It is effective against a range of Gram-positive bacteria and some Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.[1][2] Monitoring the plasma concentrations of this compound and its metabolites is crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure efficacy and safety.
This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolite, penicilloic acid, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput for reliable bioanalytical results.
Metabolic Pathway of this compound
This compound undergoes metabolism in the body, with a significant portion being hydrolyzed to the inactive metabolite, penicilloic acid.[3] Minor metabolic pathways include the formation of 6-aminopenicillanic acid and hydroxylated metabolites.[4] Understanding this pathway is essential for a comprehensive pharmacokinetic assessment.
Caption: Metabolic pathway of this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound and its metabolites in plasma.
Materials and Reagents
-
This compound potassium salt reference standard
-
Penicilloic acid reference standard
-
Internal Standard (IS) (e.g., Penicillin G-d7)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing proteins from plasma samples, which can interfere with LC-MS/MS analysis.[5][6][7]
Caption: Protein precipitation workflow for plasma samples.
Protocol:
-
Pipette 100 µL of thawed plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS system. These parameters may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min[8][9][10] |
| Injection Volume | 2-10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 5.0 kV[11] |
| Source Temperature | 120 - 150°C[11] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 300 - 350°C[9][11] |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound and Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 351.1 | 160.1 | 15 - 25 |
| Penicilloic Acid | 369.1 | 178.1 | 15 - 25 |
| Penicillin G-d7 (IS) | 342.2 | 168.1 | 15 - 25 |
Note: The exact m/z values and collision energies should be optimized by infusing individual standard solutions.
Data Analysis and Quantitative Results
Data acquisition and processing are performed using the instrument's software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 4: Representative Quantitative Performance
| Parameter | This compound | Penicilloic Acid |
| Linear Range | 0.01 - 10 µg/mL | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
The values presented in this table are typical and may vary depending on the specific experimental conditions and matrix.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound and its primary metabolite, penicilloic acid, in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for high-throughput analysis in clinical and research settings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
- 10. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 11. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Penicillin V Stability in Aqueous Solutions
Introduction
Penicillin V (Phenoxymethylpenicillin) is a widely used, orally administered β-lactam antibiotic. Its efficacy is contingent upon the integrity of its β-lactam ring, which is susceptible to hydrolysis in aqueous environments. This susceptibility leads to a loss of antibacterial activity, making the stability of this compound in solutions a critical parameter for pharmaceutical formulations, particularly for reconstituted oral suspensions. These application notes provide a comprehensive protocol for assessing the stability of this compound in aqueous solutions, detailing the factors that influence its degradation and the methodologies for its quantification.
Factors Influencing this compound Stability
The degradation of this compound in aqueous solutions is primarily driven by the hydrolysis of the β-lactam ring. This process follows first-order kinetics and is significantly influenced by several factors.[1][2]
-
pH: The pH of the solution is a critical determinant of this compound stability. The degradation rate is minimized at a neutral pH of approximately 7.0.[3][4] The hydrolysis is catalyzed by both acid and base, meaning the degradation rate increases significantly under both acidic (pH < 6) and alkaline (pH > 8) conditions.[4][5] For instance, the degradation rate constant (k) at the same temperature follows the general trend: kpH=4 > kpH=10 > kpH=6 ≈ kpH=8 > kpH=7.[5]
-
Temperature: As with most chemical reactions, the degradation rate of this compound increases with temperature.[5][6] Reconstituted oral solutions are recommended to be stored under refrigeration (2-8 °C) to maintain potency, typically for up to 14 days.[7] At room temperature (25 °C), significant degradation can occur in less than 37 hours.[1][2] Storage at -20 °C can preserve at least 90% of the original activity for up to 60 days.[8]
-
Buffer Composition: The type of buffer used in the solution can influence the degradation rate. Studies on Penicillin G, a closely related compound, have shown that stability is greater in citrate buffers compared to phosphate buffers.[3][4]
-
Metal Ions: The presence of certain metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺), can catalyze the degradation of penicillins.[5][7]
Experimental Protocols
This section outlines the detailed methodologies for conducting a comprehensive stability assessment of this compound in aqueous solutions.
Protocol 1: Preparation of this compound Aqueous Solutions
-
Reagents and Materials:
-
This compound Potassium salt (USP reference standard or high purity)
-
Purified water (HPLC grade)
-
Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)
-
Volumetric flasks and pipettes (Class A)
-
pH meter
-
-
Procedure for Buffered Solutions:
-
Prepare buffer solutions of the desired pH values (e.g., pH 4, 7, and 10) using appropriate buffer salts. For example, a 0.05 M phosphate buffer or a citrate buffer can be used.[9]
-
Accurately weigh a sufficient amount of this compound Potassium powder.
-
Dissolve the powder in a small volume of the prepared buffer solution in a volumetric flask.
-
Once fully dissolved, dilute to the final volume with the same buffer to achieve the target concentration (e.g., 125 mg/mL as per reconstituted product labels, or a lower concentration like 250 µM for kinetic studies).[1][10]
-
Verify the final pH of the solution using a calibrated pH meter.
-
-
Procedure for Unbuffered Solutions:
-
Dissolve the accurately weighed this compound Potassium powder in HPLC-grade water to the desired concentration.
-
Measure and record the initial pH of the solution. Note that the pH may drift over time due to the formation of acidic degradation products.
-
Protocol 2: Stability Study Design (Stress Conditions)
-
Materials:
-
Prepared this compound solutions
-
Temperature-controlled chambers or water baths (e.g., 4 °C, 25 °C, 40 °C)
-
Light-protective containers (e.g., amber glass vials)[8]
-
Syringes and syringe filters (0.22 µm) for sample collection
-
-
Procedure:
-
Aliquot the prepared this compound solutions into multiple amber vials for each condition (e.g., each pH and temperature combination).
-
Place the sets of vials into the respective temperature-controlled chambers.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter for refrigerated samples), withdraw a sample from one vial for each condition.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Analyze the sample immediately using the analytical method described in Protocol 3 or store it at -80 °C until analysis.[11] The time point t=0 should be analyzed immediately after preparation to establish the initial concentration (C₀).
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method provides a robust and accurate means of determining the concentration of intact this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.9 µm particle size).[11]
-
Mobile Phase: A mixture of methanol and a buffer. A common mobile phase is 52-55% methanol in 0.05 M phosphate buffer (pH adjusted to 3.3-3.5).[9][10] An alternative is 55% methanol in water with 0.1% formic acid.[11][12]
-
Injection Volume: 2-10 µL.
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to create a calibration curve.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate the calibration curve (peak area vs. concentration).
-
Inject the samples collected from the stability study (Protocol 2).
-
Record the peak area corresponding to this compound for each sample.
-
Protocol 4: Data Analysis and Kinetic Modeling
-
Concentration Calculation:
-
Using the linear regression equation from the calibration curve, calculate the concentration of this compound in each sample at each time point.
-
-
Determining Degradation Kinetics:
-
For each condition (pH and temperature), plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time (t), where Cₜ is the concentration at time t and C₀ is the initial concentration.
-
If the plot yields a straight line, the degradation follows first-order kinetics, which is typical for this compound.[1][2]
-
The slope of this line is equal to the negative of the apparent first-order degradation rate constant (-k).
-
The shelf-life (t₉₀), which is the time required for the concentration to decrease to 90% of its initial value, can be calculated using the formula: t₉₀ = 0.1054 / k.
-
Data Presentation
The quantitative data from stability studies should be summarized in tables for clear comparison of the effects of different conditions.
Table 1: Stability of Reconstituted this compound Potassium (125 mg/mL) in Oral Syringes
| Storage Temperature (°C) | Time to Reach 90% of Label Claim | Degradation Kinetics |
| 4 °C (Refrigerated) | 11.5 days | First-Order |
| 25 °C (Room Temp.) | < 37 hours | First-Order |
Data adapted from a study on reconstituted PVK stored in plastic oral syringes.[1][2]
Table 2: Effect of pH and Temperature on Penicillin Degradation Rate Constant (k)
| pH | Temperature (°C) | Rate Constant (k) |
| 4.0 | 50 | (54.0 ± 0.90) x 10⁻⁴ h⁻¹ |
| 5.0 | 50 | (7.35 ± 0.094) x 10⁻⁴ h⁻¹ |
| 6.0 | 50 | (0.891 ± 0.012) x 10⁻⁴ h⁻¹ |
| 7.0 | 37 | 4.54 x 10⁻³ h⁻¹ (in phosphate buffer) |
| 7.0 | 100 | 0.0039 min⁻¹ |
| 4.0 | 100 | 0.1603 min⁻¹ |
| 10.0 | 100 | 0.0485 min⁻¹ |
This table compiles data for Penicillin G and Penicillin from different studies to illustrate general trends.[3][4][5] Note that direct comparison between values may be limited due to different experimental conditions (e.g., buffer type).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing this compound stability.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. Stability of this compound potassium in unit dose oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 12. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
Application Notes and Protocols for In Vitro Susceptibility Testing of Penicillin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Penicillin V, a critical process in clinical microbiology and drug development. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a beta-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. Accurate in vitro susceptibility testing is essential for guiding therapeutic choices, monitoring resistance trends, and in the research and development of new antimicrobial agents. The most common methods for quantitative susceptibility testing are broth dilution (microdilution and macrodilution) and agar-based methods like disk diffusion. These methods determine the minimum inhibitory concentration (MIC) or the zone of inhibition, which are then interpreted using established breakpoints to categorize an isolate as susceptible, intermediate, or resistant.
Key Experimental Methods
Two primary methods are employed for routine in vitro susceptibility testing of this compound:
-
Broth Microdilution: This method determines the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate format. It is considered a reference method by both CLSI and EUCAST.
-
Kirby-Bauer Disk Diffusion: This technique involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the resulting zone of inhibition is measured and correlated with the MIC.
Protocol 1: Broth Microdilution Method
This protocol is based on the CLSI M07 and EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound potassium salt (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
-
Sterile saline or broth for inoculum preparation
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
Further dilutions are made in CAMHB to achieve the desired final concentrations for the assay.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 100 µL of varying antibiotic concentrations in each well.
-
Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Interpret the MIC values according to the breakpoints provided in the tables below.
-
Workflow for Broth Microdilution
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This protocol is based on the CLSI M02 and EUCAST disk diffusion guidelines.
Objective: To determine the susceptibility of a bacterial isolate to this compound by measuring the zone of inhibition around an antibiotic-impregnated disk.
Materials:
-
This compound disks (10 units)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 25923™)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of this compound Disks:
-
Aseptically apply a this compound (10 U) disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If multiple disks are used on the same plate, they should be placed far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required (e.g., 5% CO₂ for S. pneumoniae).
-
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
Interpret the zone diameter according to the breakpoints provided in the tables below.
-
Workflow for Disk Diffusion
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.
Data Presentation: Interpretive Breakpoints and Quality Control Ranges
The following tables provide the interpretive criteria for this compound susceptibility testing based on CLSI and EUCAST guidelines. It is crucial to use the interpretive criteria that correspond to the methodology being used.
Table 1: CLSI this compound Interpretive Breakpoints for Streptococcus pneumoniae
| Method | MIC (µg/mL) | Zone Diameter (mm) |
| Category | ||
| Susceptible (S) | ≤0.06 | Not Applicable |
| Intermediate (I) | 0.12 - 1 | Not Applicable |
| Resistant (R) | ≥2 | Not Applicable |
Note: For non-meningitis parenteral penicillin breakpoints for S. pneumoniae, different criteria apply (Susceptible ≤2, Intermediate 4, Resistant ≥8 µg/mL). However, for oral this compound, the breakpoints in the table are to be used. Disk diffusion is not recommended by CLSI for determining penicillin susceptibility of S. pneumoniae.
Table 2: EUCAST this compound Breakpoints for Streptococcus pneumoniae
| Method | MIC (µg/mL) | Zone Diameter (mm) |
| Category | ||
| Susceptible (S) | ≤0.06 | ≥20 |
| Resistant (R) | >0.06 | <20 |
Note: EUCAST uses a screening disk (oxacillin 1 µg) to predict penicillin susceptibility in S. pneumoniae. A zone of ≥20 mm indicates susceptibility to penicillin.
Table 3: CLSI this compound Interpretive Breakpoints for Staphylococcus aureus
| Method | MIC (µg/mL) | Zone Diameter (mm) |
| Category | ||
| Susceptible (S) | ≤0.12 | ≥29 |
| Resistant (R) | ≥0.25 | ≤28 |
Note: For Staphylococcus, resistance to penicillin is often mediated by penicillinase production. Isolates that test resistant to penicillin may still be susceptible to penicillinase-stable penicillins.
Table 4: EUCAST this compound Breakpoints for Staphylococcus aureus
| Method | MIC (µg/mL) | Zone Diameter (mm) |
| Category | ||
| Susceptible (S) | ≤0.125 | ≥26 |
| Resistant (R) | >0.125 | <26 |
Note: A fuzzy zone edge may indicate penicillinase production, and such isolates should be reported as resistant.
Table 5: Quality Control Ranges for this compound Susceptibility Testing
| QC Strain | Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | Not Applicable | 26 - 37 |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.25 - 2 | Not Applicable |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | 0.25 - 1 | Not Applicable |
Logical Relationship of Susceptibility Testing
The relationship between the experimental procedures, the resulting data, and the final interpretation is crucial for understanding the overall process of in vitro susceptibility testing.
Caption: Logical flow from experimental method to clinical interpretation.
Conclusion
The broth microdilution and Kirby-Bauer disk diffusion methods are fundamental tools for assessing the in vitro activity of this compound against bacterial isolates. Adherence to standardized protocols from organizations like CLSI and EUCAST is paramount for generating accurate and reproducible data. This information is critical for guiding patient therapy, monitoring the emergence of resistance, and for the development of new antimicrobial agents. Regular performance of quality control is mandatory to ensure the reliability of the test results.
Application Notes and Protocols: Penicillin V as a Reference Standard in Antibiotic Assays
Introduction
Penicillin V (Phenoxymethylpenicillin) is a crucial beta-lactam antibiotic used in the treatment of various bacterial infections.[1][2] For quality control, drug development, and research, a well-characterized reference standard is essential to ensure the accuracy and reliability of analytical results. This compound and its potassium salt are recognized as official reference standards by major pharmacopeias, including the United States Pharmacopeia (USP).[3][4][5] These standards are used to quantify the potency and purity of this compound in active pharmaceutical ingredients (APIs) and finished drug products.
This document provides detailed application notes and protocols for two common analytical methods utilizing this compound as a reference standard: High-Performance Liquid Chromatography (HPLC) for purity and potency, and the microbiological cylinder-plate assay for determining biological activity.
Physicochemical Properties of this compound
A reference standard is a highly purified compound used as a measurement benchmark. The USP provides this compound and this compound Potassium Reference Standards for use in compendial assays.[6][7]
| Property | Value |
| Chemical Name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₈N₂O₅S |
| Molecular Weight | 350.39 g/mol |
| CAS Number | 87-08-1 |
| Potency (this compound) | Not less than 1525 and not more than 1780 this compound Units per mg. |
| Potency (this compound K) | Not less than 1380 and not more than 1610 this compound Units per mg.[4][8] |
Application Note 1: HPLC Assay for Purity and Potency of this compound
The HPLC method provides a robust and precise means of quantifying this compound and separating it from potential impurities and degradation products.
Experimental Workflow for HPLC Assay
Caption: Workflow for this compound analysis by HPLC.
Detailed Protocol
This protocol is based on methodologies described in the United States Pharmacopeia for this compound.[4]
1. Reagents and Materials
-
USP this compound Potassium Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Purified Water
-
Test sample of this compound or its formulation
2. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (650:350:5.75).
-
Standard Preparation: Accurately weigh a quantity of USP this compound Potassium RS and dissolve in the Mobile Phase to obtain a solution with a known concentration of approximately 2.5 mg/mL.
-
Assay (Sample) Preparation: Accurately weigh a portion of the test sample equivalent to about 125 mg of this compound. Transfer to a 50-mL volumetric flask, dilute to volume with the Mobile Phase, and mix thoroughly.
3. Chromatographic System The liquid chromatograph is equipped with a UV detector and a column with appropriate packing material.
| Parameter | Specification |
| Column | 4.6-mm x 25-cm; 5-µm packing L1 (C18) |
| Mobile Phase | Water, Acetonitrile, Glacial Acetic Acid (650:350:5.75) |
| Flow Rate | Approximately 1 mL per minute |
| Detection | UV, 254 nm[9] |
| Injection Volume | 10-20 µL (typical) |
4. System Suitability Before analysis, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.[10][11]
| Parameter | Acceptance Criteria |
| Precision / Repeatability | Relative Standard Deviation (RSD) of not more than 2.0% for replicate injections of the Standard preparation.[10] |
| Tailing Factor (Symmetry) | Not more than 2.0 for the this compound peak.[10][12] |
| Theoretical Plates (Efficiency) | Typically >2000 for the this compound peak. |
5. Procedure
-
Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak area responses for the major peaks.
-
The retention time of the main peak in the chromatogram of the Assay preparation should correspond to that of the Standard preparation.[6]
6. Calculation of Potency Calculate the potency (in USP this compound Units per mg) of the sample using the following formula:
Potency = (C * P / W) * (rU / rS)
Where:
-
C is the concentration (mg/mL) of USP this compound Potassium RS in the Standard preparation.
-
P is the designated potency (USP this compound Units/mg) of the USP this compound Potassium RS.
-
W is the weight (mg) of the this compound sample taken for the Assay preparation.
-
rU and rS are the peak area responses of this compound from the Assay preparation and the Standard preparation, respectively.
Application Note 2: Microbiological Cylinder-Plate Assay for Bio-Potency
Microbiological assays are essential for determining the biological potency of an antibiotic, as they measure the effect of the substance on living microorganisms.[13][14][15] This complements chemical assays like HPLC by confirming that the antibiotic is functionally active. The cylinder-plate or agar diffusion method is a common technique.[16][17][18]
Experimental Workflow for Microbiological Assay
Caption: Workflow for Microbiological Potency Assay.
Detailed Protocol
This protocol is based on the general methodology described in USP <81> Antibiotics—Microbial Assays.[16][18]
1. Microorganism and Media
-
Test Organism: Staphylococcus aureus (ATCC 29737 or equivalent).
-
Media: Use appropriate agar and broth media as specified in the pharmacopeia (e.g., Mueller Hinton Agar).
-
Phosphate Buffers: Prepare sterile phosphate buffers at specified pH values to dilute the antibiotic solutions.
2. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a quantity of USP this compound Potassium RS and dissolve it in the specified solvent (e.g., phosphate buffer) to create a stock solution of known concentration.[14]
-
Working Solutions: On the day of the assay, prepare a series of at least five dilutions from the stock solution, increasing stepwise in concentration (e.g., in a 1:1.25 ratio).[14] The median concentration is designated as the reference concentration.
3. Preparation of Sample Solutions
-
Accurately weigh the test sample and prepare a stock solution with an estimated concentration equivalent to the stock solution of the reference standard.
-
From this stock solution, prepare a test dilution with a nominal concentration equal to the median reference concentration of the standard.[18]
4. Assay Procedure (Cylinder-Plate Method)
-
Prepare agar plates with a seeded layer of the test microorganism.
-
Place six stainless steel cylinders on the surface of each agar plate at 60° intervals.[16]
-
On each of at least three plates, fill three alternating cylinders with the median concentration of the Standard and the other three cylinders with the sample solution.[16]
-
For the standard curve, use three plates for each concentration of the standard working solutions.
-
Incubate the plates under specified conditions (e.g., 32-35°C) for 16-18 hours.
5. Data Collection and Calculation
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated caliper.[16]
-
Create a standard curve by plotting the average zone diameter against the logarithm of the antibiotic concentration for the standard solutions.
-
Determine the concentration of the sample solution by interpolating its average zone of inhibition from the standard curve.
-
Calculate the final potency of the sample by multiplying the determined concentration by the appropriate dilution factor.[16]
| Standard Concentration (Units/mL) | Typical Zone of Inhibition (mm) |
| S1 (e.g., 0.64) | 15.5 |
| S2 (e.g., 0.80) | 17.0 |
| S3 (e.g., 1.00) | 18.5 |
| S4 (e.g., 1.25) | 20.0 |
| S5 (e.g., 1.56) | 21.5 |
Relationship Between Reference Standard and Quality Control
The use of a reference standard is fundamental to the quality control (QC) process, ensuring that a manufactured antibiotic batch meets the required specifications for identity, strength, quality, and purity.
Caption: Role of the reference standard in QC decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. store.usp.org [store.usp.org]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. This compound for Oral Suspension [doi.usp.org]
- 8. This compound Potassium [doi.usp.org]
- 9. tandfonline.com [tandfonline.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 13. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
- 14. uspnf.com [uspnf.com]
- 15. labinsights.nl [labinsights.nl]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. banglajol.info [banglajol.info]
- 18. drugfuture.com [drugfuture.com]
Application Notes and Protocols for the Total Synthesis of Penicillin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the retrosynthetic analysis and the total synthesis of Penicillin V, a crucial antibiotic. The protocols are based on the seminal work of Sheehan and Henery-Logan, which remains a landmark achievement in organic synthesis.
Retrosynthetic Analysis of this compound
The retrosynthetic strategy for this compound hinges on the disconnection of the strained β-lactam ring, a key structural feature essential for its antibacterial activity.[1] This approach simplifies the complex bicyclic core into more manageable precursors. The primary disconnection is the amide bond within the β-lactam, leading to the corresponding amino acid, phenoxymethylpenicilloic acid. Further disconnections of the thiazolidine ring lead to the key starting materials: D-penicillamine and a protected malonaldehyde derivative.
A visual representation of this retrosynthetic logic is provided below.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Workflow
The forward synthesis, as pioneered by Sheehan, involves a convergent approach where the two key fragments, D-penicillamine and t-butyl phthalimidomalonaldehydate, are first condensed to form the thiazolidine ring.[2][3] This is followed by a series of deprotection and acylation steps to install the phenoxyacetyl side chain. The crucial and final step is the carefully orchestrated cyclization to form the delicate β-lactam ring using a carbodiimide reagent.[2][4]
The overall workflow of the total synthesis is depicted in the following diagram.
Caption: Workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of this compound.
| Step | Reactants | Product | Reagents and Conditions | Yield (%) |
| 1. Condensation | D-Penicillamine, t-Butyl Phthalimidomalonaldehydate | t-Butyl D-α-Phthalimido-penicillinate | NaOAc, EtOH, H₂O, Room Temperature, 10 h | 24 |
| 2. Phthalimide Deprotection | t-Butyl D-α-Phthalimido-penicillinate | t-Butyl D-α-Amino-penicillinate | Hydrazine, Dioxane, H₂O, Room Temperature, 24 h | 82 |
| 3. Side Chain Acylation | t-Butyl D-α-Amino-penicillinate | t-Butyl Phenoxymethylpenicillinate | Phenoxyacetyl chloride, Et₃N, CH₂Cl₂, 0 °C, 22 h | 70 |
| 4. Ester Hydrolysis | t-Butyl Phenoxymethylpenicillinate | Phenoxymethylpenicilloic Acid | HCl, CH₂Cl₂, 0-5 °C, 30 h | 94 |
| 5. β-Lactam Ring Closure | Phenoxymethylpenicilloic Acid | This compound | N,N'-Dicyclohexylcarbodiimide (DCC), NaOH, Dioxane, H₂O, RT, 33 h | 11 |
Detailed Experimental Protocols
The following are detailed protocols for the key transformations in the total synthesis of this compound, based on the published literature.
Protocol 1: Condensation of D-Penicillamine and t-Butyl Phthalimidomalonaldehydate
Objective: To synthesize the thiazolidine core of this compound.
Materials:
-
D-Penicillamine
-
t-Butyl Phthalimidomalonaldehydate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Dissolve D-penicillamine and t-butyl phthalimidomalonaldehydate in a mixture of ethanol and water.
-
Add sodium acetate to the solution to buffer the reaction mixture.
-
Stir the reaction mixture at room temperature for 10 hours.[5]
-
The desired D-α diastereomer can be separated from the D-γ epimer by crystallization. The undesired epimer can be recycled by heating in pyridine to equilibrate the two forms.[2]
-
Isolate the product, t-butyl D-α-phthalimido-penicillinate, by filtration and wash with a cold solvent mixture.
-
Dry the product under vacuum.
Protocol 2: Removal of the Phthalimide Protecting Group
Objective: To deprotect the amino group on the thiazolidine ring.
Materials:
-
t-Butyl D-α-Phthalimido-penicillinate
-
Hydrazine
-
Dioxane
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Suspend t-butyl D-α-phthalimido-penicillinate in a mixture of dioxane and water.
-
Add hydrazine to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.[5]
-
Acidify the reaction mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct.
-
Filter the mixture to remove the precipitate.
-
Isolate the product, t-butyl D-α-amino-penicillinate, as the hydrochloride salt from the filtrate.
Protocol 3: Acylation of the Amino Group
Objective: To introduce the phenoxyacetyl side chain.
Materials:
-
t-Butyl D-α-Amino-penicillinate hydrochloride
-
Phenoxyacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend t-butyl D-α-amino-penicillinate hydrochloride in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add a solution of phenoxyacetyl chloride in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 22 hours.[5]
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield t-butyl phenoxymethylpenicillinate.
Protocol 4: Hydrolysis of the t-Butyl Ester
Objective: To deprotect the carboxylic acid.
Materials:
-
t-Butyl Phenoxymethylpenicillinate
-
Hydrogen Chloride (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve t-butyl phenoxymethylpenicillinate in dichloromethane.
-
Cool the solution to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.
-
Stir the reaction for 30 hours at 0-5 °C.[5]
-
Evaporate the solvent under reduced pressure to obtain the crude phenoxymethylpenicilloic acid.
-
The product can be purified by recrystallization.
Protocol 5: β-Lactam Ring Closure
Objective: To form the four-membered β-lactam ring and complete the synthesis of this compound.
Materials:
-
Phenoxymethylpenicilloic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Deionized Water
Procedure:
-
Dissolve phenoxymethylpenicilloic acid in a mixture of dioxane and water.
-
Add one equivalent of sodium hydroxide to form the monosodium salt.
-
To this solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dioxane.
-
Stir the reaction mixture at room temperature for 33 hours.[5]
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter the reaction mixture to remove the DCU precipitate.
-
The filtrate contains the potassium salt of this compound, which can be isolated and purified.
References
Application Notes and Protocols for the Study of Penicillin V Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for studying the degradation products of Penicillin V (phenoxymethylpenicillin). The information is intended to guide researchers in establishing robust analytical methods for impurity profiling, stability testing, and formulation development.
Introduction
This compound, a widely used β-lactam antibiotic, is susceptible to degradation under various conditions, including acidic, alkaline, and enzymatic environments. The primary degradation pathway involves the hydrolysis of the β-lactam ring, leading to the formation of inactive and potentially allergenic products such as penicilloic acid and penilloic acid.[1][2][3] Understanding the degradation profile of this compound is crucial for ensuring its quality, safety, and efficacy. Forced degradation studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[4] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of this compound and its degradation products.[5][6][7]
Key Degradation Pathways of this compound
The degradation of this compound is primarily influenced by pH and the presence of β-lactamase enzymes. Under acidic conditions, this compound can degrade to penilloic acid, while under neutral or alkaline conditions, the main degradation product is penicilloic acid.[1][2][3]
Caption: Major degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[4] This helps in identifying the likely degradation products and validating the stability-indicating nature of the analytical method.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound potassium salt at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).[9]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M hydrochloric acid.[9] Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of sodium hydroxide before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M sodium hydroxide.[9] Incubate at room temperature for a specified period. Neutralize the solution with an equivalent amount of hydrochloric acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% to 30% hydrogen peroxide. Incubate at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or the stock solution to dry heat (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify the degradation products.
Protocol 2: HPLC Method for Separation of this compound and Degradation Products
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of methanol and 0.004 M potassium dihydrogen phosphate buffer (pH 4.5) in a 50:50 (v/v) ratio.[7] Alternatively, a gradient elution with 0.1% trifluoroacetic acid in water and acetonitrile can be used.[10]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to reference standards.
Protocol 3: LC-MS Method for Identification of Degradation Products
LC-MS is a powerful tool for the structural elucidation of unknown degradation products.
1. LC Conditions:
-
Use an HPLC or UPLC system with a C18 column.
-
The mobile phase can consist of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) with a gradient program.
2. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements, or a triple quadrupole for targeted analysis.
-
Data Acquisition: Acquire full scan mass spectra to detect all ions and product ion spectra (MS/MS) of the parent ions of interest to obtain structural information.
3. Data Analysis:
-
Identify the molecular weights of the degradation products from the full scan mass spectra.
-
Propose the structures of the degradation products by interpreting the fragmentation patterns in the MS/MS spectra.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound degradation products.
Caption: Workflow for studying this compound degradation.
Data Presentation
Table 1: Chromatographic Data for this compound and Degradation Products
| Compound | Retention Time (min) |
| This compound | 13.71[11] |
| Penicilloic Acid | 6.77[11] |
| Penilloic Acid | Varies depending on conditions |
Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.
Table 2: Mass Spectrometric Data for this compound and Potential Degradation Products
| Compound | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | 351.1 | 349.1 |
| Penicilloic Acid | 369.1 | 367.1 |
| Penilloic Acid | 307.1 | 305.1 |
Note: The m/z values are based on the monoisotopic masses of the compounds.
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | Room Temperature |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | Dry Heat | 48 hours | 70°C |
| Photolysis | UV/Vis Light | As per ICH Q1B | Room Temperature |
Note: These conditions are examples and should be optimized for the specific drug product.
References
- 1. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocols: Investigating the Impact of Penicillin V on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillin V, a member of the β-lactam class of antibiotics, is a widely used therapeutic agent for treating bacterial infections.[1][2] Its primary mechanism of action involves the disruption of bacterial cell wall synthesis, a process essential for bacterial viability and replication.[1][2][3] The bacterial cell wall provides structural integrity and protects the bacterium from osmotic stress.[1][4] By targeting the synthesis of peptidoglycan, the primary component of the cell wall, this compound induces cell lysis and death.[1][2] Understanding the precise experimental setup to investigate this interaction is crucial for elucidating mechanisms of antibiotic resistance and for the development of novel antimicrobial agents.
This document provides detailed protocols for key experiments to assess the impact of this compound on bacterial cell wall synthesis, including the determination of Minimum Inhibitory Concentration (MIC), time-kill kinetics, and visualization of cell wall damage.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The synthesis of the bacterial cell wall is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[5][6] The process begins in the cytoplasm with the synthesis of peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc) pentapeptide.[5][7] These precursors are then transported across the cell membrane. The final and critical step in the periplasm involves the cross-linking of the peptide side chains of the peptidoglycan strands. This cross-linking is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs), which include transpeptidases.[1][2][4]
This compound and other β-lactam antibiotics act as structural analogs of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[3] This structural similarity allows them to bind to the active site of PBPs, leading to their irreversible acylation and inactivation.[8] The inhibition of PBP-mediated cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[1][2]
Figure 1: this compound inhibits the final step of peptidoglycan synthesis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials and Reagents:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Bacterial Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. b. The following day, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the starting this compound concentration is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with the final 100 µL from well 11 being discarded. Well 12 serves as a growth control (no antibiotic).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well.
-
Incubation: a. Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: a. Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity.[10] b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the growth control.[11]
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials and Reagents:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., MHB)
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator and shaking incubator
Protocol:
-
Inoculum Preparation: a. Prepare a bacterial suspension as described for the MIC assay, adjusting the final concentration to approximately 5 x 10⁵ - 5 x 10⁶ CFU/mL in several flasks containing fresh growth medium.
-
Experimental Setup: a. Add this compound to the flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). b. Include a growth control flask with no antibiotic.
-
Incubation and Sampling: a. Incubate all flasks at 37°C with shaking. b. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Colony Forming Unit (CFU) Enumeration: a. Perform serial dilutions of the collected aliquots in sterile saline or PBS. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. b. Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]
Visualization of Cell Wall Damage
Microscopy techniques can be employed to directly observe the morphological changes in bacteria upon treatment with this compound.
Protocol using Transmission Electron Microscopy (TEM):
-
Bacterial Culture and Treatment: a. Grow the bacterial strain to the mid-logarithmic phase. b. Expose the bacteria to this compound (at or above the MIC) for a predetermined time. c. Include an untreated control.
-
Sample Preparation for TEM: a. Harvest the bacterial cells by centrifugation. b. Fix the cells with a suitable fixative (e.g., glutaraldehyde). c. Post-fix with osmium tetroxide. d. Dehydrate the samples through a series of ethanol concentrations. e. Embed the samples in resin. f. Cut ultra-thin sections using an ultramicrotome. g. Stain the sections with uranyl acetate and lead citrate.
-
Imaging: a. Examine the sections using a transmission electron microscope. b. Look for characteristic signs of cell wall damage, such as cell wall thinning, bulging of the cytoplasmic membrane, formation of spheroplasts, and cell lysis.
Experimental Workflow
The following diagram outlines the general workflow for investigating the impact of this compound on bacterial cell wall synthesis.
Figure 2: General experimental workflow for investigating this compound's effect.
Data Presentation
The quantitative data obtained from the MIC and time-kill assays should be summarized in a clear and structured format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.06 |
| Streptococcus pneumoniae ATCC 49619 | 0.015 |
| Escherichia coli ATCC 25922 | >64 |
| Clinical Isolate 1 (S. aureus) | 16 |
| Clinical Isolate 2 (S. aureus) | 0.125 |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213 (Initial Inoculum: ~5 x 10⁵ CFU/mL).
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.72 | 5.71 | 5.73 | 5.70 | 5.72 |
| 2 | 6.45 | 6.10 | 5.21 | 4.85 | 4.15 |
| 4 | 7.31 | 6.82 | 4.15 | 3.54 | 2.89 |
| 6 | 8.15 | 7.55 | 3.02 | <2.0 | <2.0 |
| 8 | 8.90 | 8.12 | <2.0 | <2.0 | <2.0 |
| 24 | 9.25 | 8.56 | <2.0 | <2.0 | <2.0 |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. hereditybio.in [hereditybio.in]
- 5. academic.oup.com [academic.oup.com]
- 6. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. resources.biomol.com [resources.biomol.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. bmglabtech.com [bmglabtech.com]
- 12. emerypharma.com [emerypharma.com]
Application Notes & Protocols: Inducing and Studying Penicillin V Resistance in Laboratory Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antibiotic resistance is a critical global health challenge. Understanding the mechanisms by which bacteria develop resistance to antibiotics like Penicillin V is paramount for the development of new therapeutic strategies. These application notes provide detailed methodologies for inducing, characterizing, and analyzing this compound resistance in common laboratory bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae. The protocols outlined below cover the induction of resistance, determination of the level of resistance through Minimum Inhibitory Concentration (MIC) testing, and molecular analysis of the underlying genetic and biochemical changes.
Data Presentation: this compound Resistance Profiles
A summary of typical this compound MIC values for susceptible and resistant phenotypes of key bacterial species is presented in the table below. These values are critical for classifying strains and assessing the level of induced resistance.
| Bacterial Species | Phenotype | Typical this compound MIC (µg/mL) |
| Staphylococcus aureus | Susceptible | ≤ 0.12 |
| Intermediate | 0.25 - 2.0 | |
| Resistant | ≥ 4.0 | |
| Streptococcus pneumoniae | Susceptible (for non-meningitis) | ≤ 2.0[1] |
| Intermediate (for non-meningitis) | 4.0[1] | |
| Resistant (for non-meningitis) | ≥ 8.0[1] | |
| Susceptible (for meningitis) | ≤ 0.06[1] | |
| Resistant (for meningitis) | ≥ 0.12[1] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance by Serial Passage
This protocol describes a common method for inducing antibiotic resistance in a laboratory setting by culturing bacteria in the presence of gradually increasing concentrations of the antibiotic.[2]
Materials:
-
Susceptible bacterial strain (e.g., S. aureus ATCC 25923, S. pneumoniae ATCC 49619)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth
-
Tryptic Soy Agar (TSA) or Blood Agar plates
-
This compound potassium salt
-
Sterile culture tubes and microplates
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Prepare a starting culture: Inoculate a single colony of the susceptible bacterial strain into 5 mL of appropriate broth and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Determine the initial MIC: Perform a baseline MIC test for this compound on the susceptible strain using the protocol for Broth Microdilution MIC Assay (Protocol 2).
-
Subculture with sub-inhibitory concentrations: In a sterile tube, inoculate the bacterial culture into fresh broth containing this compound at a concentration of 0.5x the initial MIC. Incubate at 37°C for 18-24 hours.
-
Gradual increase in concentration: After incubation, take an aliquot from the tube showing growth and use it to inoculate a new series of tubes containing increasing concentrations of this compound (e.g., 1x, 2x, 4x the previous concentration).
-
Repeat the process: Continue this process of subculturing into progressively higher concentrations of this compound. For each passage, select the culture that has grown in the highest concentration of the antibiotic.
-
Monitor for resistance: Periodically, perform a full MIC assay (Protocol 2) to determine the new MIC of the passaged strain.
-
Isolate and store resistant strains: Once a strain with the desired level of resistance is obtained, streak it onto an agar plate to obtain single colonies. A single colony should be picked, grown in broth, and stored as a glycerol stock at -80°C for future experiments.
Protocol 2: Broth Microdilution MIC Assay
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5][6]
Materials:
-
Bacterial strain to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound potassium salt stock solution (e.g., 1280 µg/mL)
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., sterile water or saline)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare this compound dilutions: Create a serial two-fold dilution of the this compound stock solution in the 96-well plate. For example, in a final volume of 100 µL per well, this would typically range from 64 µg/mL down to 0.06 µg/mL.
-
Prepare bacterial inoculum: Grow the bacterial strain in appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the microplate: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate already containing 50 µL of the serially diluted antibiotic. This will bring the total volume in each well to 100 µL.
-
Include controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[5] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Protocol 3: Genetic Analysis of Penicillin-Binding Protein (PBP) Genes
Mutations in the genes encoding Penicillin-Binding Proteins (PBPs) are a common mechanism of resistance to β-lactam antibiotics.[7][8][9] This protocol outlines the amplification and sequencing of PBP genes to identify resistance-conferring mutations.
Materials:
-
Resistant and susceptible bacterial strains
-
Genomic DNA extraction kit
-
Primers specific for the PBP genes of interest (e.g., pbp1a, pbp2b, pbp2x for S. pneumoniae)[10]
-
PCR master mix
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA extraction: Extract genomic DNA from both the this compound-resistant and the parental susceptible bacterial strains using a commercial kit according to the manufacturer's instructions.
-
PCR amplification: Amplify the PBP genes of interest using PCR. A standard PCR reaction would include:
-
5 µL 10x PCR buffer
-
1 µL dNTP mix (10 mM)
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
0.5 µL Taq DNA polymerase
-
1 µL genomic DNA template (approx. 50-100 ng)
-
Make up to 50 µL with nuclease-free water.
-
Typical cycling conditions: 95°C for 5 min, followed by 30 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1-2 min (depending on the amplicon size), with a final extension at 72°C for 10 min.
-
-
Verification of PCR products: Run the PCR products on a 1% agarose gel to confirm the amplification of a product of the expected size.
-
DNA sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence analysis: Align the DNA sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW). Identify any nucleotide changes that result in amino acid substitutions in the PBP of the resistant strain. Changes in or near the conserved SXXK, SXN, and KT(S)G motifs are often associated with resistance.[7]
Mandatory Visualizations
References
- 1. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus [mdpi.com]
- 9. etflin.com [etflin.com]
- 10. Alterations of Penicillin-Binding Proteins 1A, 2X, and 2B in Streptococcus pneumoniae Isolates for Which Amoxicillin MICs Are Higher than Penicillin MICs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Penicillin V in Microbiological Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin V, also known as phenoxymethylpenicillin, is a beta-lactam antibiotic effective against a range of bacteria, primarily Gram-positive organisms. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a valuable tool in microbiological research for the selective isolation and cultivation of specific microorganisms. By incorporating this compound into culture media, researchers can suppress the growth of susceptible bacteria, thereby allowing for the preferential growth of resistant organisms or those being studied for other characteristics. These application notes provide detailed protocols and data for the effective use of this compound in microbiological culture media.
Principle of Action
This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By binding to the active site of PBPs, this compound blocks the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan backbone.[2] This disruption of cell wall synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[3][4]
Applications in Microbiological Culture
The primary application of this compound in microbiological culture media is as a selective agent. Its targeted activity against many Gram-positive bacteria allows for:
-
Selective isolation of Gram-negative bacteria: By inhibiting the growth of Gram-positive contaminants.
-
Isolation of Penicillin-resistant strains: Facilitating the study of antibiotic resistance mechanisms.
-
Cultivation of intrinsically resistant microorganisms: Such as fungi and yeasts, by preventing bacterial overgrowth.
-
Use in selective media for specific pathogens: For example, in the isolation of certain Streptococcus species from mixed microbial populations.[5][6]
Data Presentation: this compound Susceptibility
The susceptibility of various bacterial species to this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for this compound and the closely related Penicillin G against several common bacterial species. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 1: Penicillin G Minimum Inhibitory Concentration (MIC) for Gram-Positive Isolates from Clinical Mastitis [4]
| Bacterial Species | Number of Isolates (n) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus agalactiae | Not specified | ≤0.06 | 0.125 |
| Streptococcus uberis | Not specified | ≤0.06 | 0.25 |
| Staphylococcus aureus | 296 | ≤0.06 | 1 |
| Staphylococcus haemolyticus | Not specified | Not specified | 0.5 |
| Corynebacterium spp. | Not specified | ≤0.06 - 0.125 | 0.125 - 0.25 |
| Enterococcus spp. | 8 | Not specified | Not specified |
Table 2: Penicillin Susceptibility of Streptococcus pneumoniae Isolates [7]
| Penicillin Susceptibility | MIC90 (µg/mL) |
| Susceptible | ≤ 0.03 to 0.06 |
| Intermediate | 0.25 to 0.5 |
| Resistant | 0.5 to 1 |
Note: Data for Penicillin G is often used as a surrogate for this compound susceptibility patterns against many Gram-positive cocci.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound potassium salt powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringes
Protocol:
-
Calculate the required amount of this compound potassium salt to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Aseptically weigh the this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of sterile distilled water or PBS to the tube and vortex until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile distilled water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the stock solution aliquots at -20°C.
Preparation of Selective Agar Plates with this compound
Materials:
-
Prepared microbiological agar medium (e.g., Luria-Bertani (LB) agar, Blood Agar Base)
-
This compound stock solution (e.g., 10 mg/mL)
-
Sterile flasks or bottles for autoclaving
-
Autoclave
-
Water bath set to 50-55°C
-
Sterile petri dishes
-
Laminar flow hood or Bunsen burner
Protocol:
-
Prepare the desired agar medium according to the manufacturer's instructions in a sterile flask or bottle.[8]
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.[8][9]
-
After autoclaving, allow the medium to cool in a 50-55°C water bath. It is crucial to cool the agar to this temperature before adding the antibiotic to prevent its heat degradation.[8]
-
Once the medium has cooled, aseptically add the required volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare agar plates with a final this compound concentration of 10 µg/mL from a 10 mg/mL stock, add 1 mL of the stock solution to 1 liter of agar medium.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.
-
Working in a laminar flow hood or near a Bunsen burner flame, pour the agar into sterile petri dishes, allowing approximately 20-25 mL per plate.
-
Leave the plates undisturbed to solidify at room temperature.
-
Once solidified, invert the plates and store them at 2-8°C until use.
Quality Control of this compound-Containing Media
Principle:
To ensure the prepared selective medium is performing as expected, a quality control test should be performed using known bacterial strains with defined susceptibility to this compound.
Materials:
-
Prepared this compound-containing agar plates
-
Control bacterial strains:
-
A susceptible strain (e.g., a known this compound-sensitive Staphylococcus aureus strain)
-
A resistant strain (if applicable, for positive control of growth)
-
-
Sterile inoculating loops or swabs
-
Incubator
Protocol:
-
Using a sterile inoculating loop or swab, streak the susceptible control strain onto a sector of the this compound-containing agar plate.
-
If available, streak the resistant control strain onto a different sector of the same plate.
-
Incubate the plate at the optimal temperature for the control organisms (e.g., 35-37°C) for 18-24 hours.
-
Expected Results:
-
Susceptible strain: No growth or significantly inhibited growth should be observed.
-
Resistant strain: Growth should be visible.
-
-
If the susceptible strain grows, it may indicate that the this compound was not added, was added at an incorrect concentration, or has degraded. The batch of media should be discarded, and the preparation protocol reviewed.
Visualizations
Mechanism of Action of this compound
Caption: this compound inhibits bacterial cell wall synthesis.
Bacterial Response to Cell Wall Stress
Caption: Two-component system response to cell wall damage.
Experimental Workflow for Selective Culture
Caption: Workflow for selective culture with this compound.
References
- 1. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial cultivation media and antibiotics [qiagen.com]
- 9. himedialabs.com [himedialabs.com]
Troubleshooting & Optimization
"troubleshooting poor Penicillin V stability in experimental assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Penicillin V stability in experimental assays. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution seems to be losing potency. What is the expected stability?
A1: The stability of this compound in solution is highly dependent on temperature and pH. As a general rule, reconstituted this compound solutions are unstable at room temperature and should be prepared fresh for optimal performance. For short-term storage, refrigeration at 2-8°C is recommended. Under refrigerated conditions, a solution may retain sufficient potency for several days, though some studies indicate stability for up to 14 days.[1] However, for sensitive assays, it is always best practice to use a freshly prepared solution.
Q2: What are the primary factors that cause this compound to degrade in an assay?
A2: this compound degradation is primarily caused by the hydrolysis of the β-lactam ring, rendering it inactive.[1] This process is accelerated by several factors:
-
Elevated Temperatures: Stability decreases significantly as the temperature rises.[2]
-
Non-optimal pH: this compound is most stable in neutral pH conditions (around pH 7.0). Both acidic and alkaline conditions promote degradation.
-
Presence of β-lactamases: These enzymes, which may be produced by contaminating microorganisms, rapidly inactivate this compound by cleaving the β-lactam ring.
-
Presence of Metal Ions: Certain metal ions, such as copper and mercury, can catalyze the degradation of penicillins.[1]
Q3: Can I freeze my this compound stock solution for long-term storage?
A3: While freezing can slow down chemical degradation, the stability of this compound after freeze-thaw cycles is not well-documented and may not be reliable. Some studies suggest that freezing and thawing could adversely affect its stability. It is generally recommended to prepare fresh solutions or store them under refrigeration for a limited time.
Q4: What are the visible signs of this compound degradation?
A4: Visual inspection is not a reliable method for determining the potency of a this compound solution. The degradation products, such as penicilloic acid, are colorless and do not produce a noticeable change in the appearance of the solution. The only definitive way to assess the stability and concentration of this compound is through analytical methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected results in bioassays (e.g., MIC, disk diffusion).
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Stock Solution | 1. Prepare a fresh this compound stock solution immediately before use.2. Ensure the stock solution is stored at 2-8°C and used within the recommended timeframe.3. Perform a quality control assay (see Experimental Protocols) to verify the concentration of the active this compound in your stock solution. |
| Sub-optimal Assay Conditions | 1. Verify the pH of your assay medium is within the optimal range for this compound stability (around pH 7.0).2. Control the temperature during the assay; avoid prolonged exposure to elevated temperatures. |
| Microbial Contamination | 1. Ensure all reagents and equipment are sterile to prevent contamination with β-lactamase-producing microorganisms.2. If contamination is suspected, filter-sterilize the this compound solution. |
| Incompatible Assay Components | 1. Review all components of your assay for substances known to react with or degrade penicillins, such as strong oxidizing agents or certain metal ions.[1] |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by both temperature and pH. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution
| Temperature | Stability | Reference |
| 4°C (Refrigerated) | Reached 90% of label claim in 11.5 days. | [2] |
| 25°C (Room Temp) | Unstable after less than 37 hours. | [2] |
| 37°C | Stable in air. | [1] |
Table 2: Effect of pH on Penicillin G Degradation Rate Constant (k) at 37°C (as a proxy for this compound)
| pH | Rate Constant (k) x 10⁻⁴ h⁻¹ |
| 4.0 | 4.4% deviation |
| 5.0 | 3.6% deviation |
| 6.0 | 5.2% deviation |
| 7.0 | 6.8% deviation |
| 7.5 | 4.3% deviation |
| 9.0 | 9.1% deviation |
| 10.0 | 8.6% deviation |
Note: Data for Penicillin G is presented as it follows a similar degradation pattern to this compound, and comprehensive kinetic data for this compound across a wide pH range is limited in the provided search results. The deviation percentages reflect the repeatability of the rate constant measurements.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Materials:
-
This compound potassium salt powder
-
Sterile, purified water (e.g., deionized, distilled, or HPLC-grade)
-
Sterile volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile microcentrifuge tubes or vials for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound potassium salt powder.
-
Transfer the powder to a sterile volumetric flask.
-
Add a portion of the sterile, purified water to the flask and gently swirl to dissolve the powder. A sterile magnetic stir bar can be used for gentle mixing.
-
Once fully dissolved, bring the solution to the final desired volume with sterile, purified water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.
-
Label the aliquots clearly with the concentration, date of preparation, and storage conditions.
-
Store the aliquots at 2-8°C for short-term use (up to 14 days is often cited, but fresher is better) or consider storing at -20°C for longer periods, being mindful of potential degradation upon thawing.[1]
Protocol 2: Quality Control Assay of this compound by HPLC
This protocol provides a general framework for quantifying this compound and its primary degradation product, penicilloic acid. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
This compound stock solution (to be tested)
-
This compound reference standard
-
Penicilloic acid reference standard
-
Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your column and system.
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound and penicilloic acid in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the range of your standard curve.
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate.
-
Set the UV detector to a wavelength appropriate for this compound detection (e.g., around 225 nm or 269 nm).
-
Inject the standard solutions to generate a standard curve for both this compound and penicilloic acid.
-
Inject the prepared sample of your stock solution.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound and penicilloic acid in the chromatograms based on the retention times of the standards.
-
Quantify the concentration of this compound and penicilloic acid in your stock solution by comparing the peak areas to the respective standard curves.
-
The presence and quantity of penicilloic acid will indicate the extent of degradation.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for poor this compound assay performance.
References
Technical Support Center: Optimizing HPLC Separation of Penicillin V and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Penicillin V from its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
Issue 1: Poor Peak Shape (Tailing) for this compound Peak
-
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for this compound is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshoot and resolve the problem:
-
Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the acidic this compound molecule, causing peak tailing.
-
Solution:
-
Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the availability of free silanol groups.
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (approximately 2.7). A mobile phase pH of around 2.5 is often effective in suppressing the ionization of silanol groups and the analyte, thus reducing peak tailing.[1][2][3]
-
Use a Mobile Phase Additive: Incorporate a competing amine, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or within the stationary phase can lead to peak distortion.
-
Solution:
-
Use a Guard Column: Protect the analytical column by using a guard column with a similar stationary phase. Replace the guard column regularly.
-
Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, a more rigorous washing procedure may be necessary, following the manufacturer's recommendations.
-
-
-
Extra-Column Volume: Excessive volume in the tubing, injector, or detector flow cell can cause band broadening and peak tailing.
-
Solution:
-
Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
-
Ensure Proper Connections: Check all fittings to ensure they are properly tightened and there are no dead volumes.
-
-
-
Issue 2: Poor Resolution Between this compound and its Degradation Products
-
Question: I am not getting adequate separation between the this compound peak and the peaks of its degradation products, particularly penicilloic acid. What steps can I take to improve the resolution?
-
Answer: Achieving good resolution between this compound and its closely eluting degradation products is critical for accurate quantification. Here are several strategies to enhance separation:
-
Mobile Phase Optimization:
-
Adjust Organic Modifier Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of all components and can improve resolution. Make small, incremental changes (e.g., 1-2%) to observe the effect.
-
Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Optimize pH: The ionization state of this compound and its degradation products is highly dependent on the mobile phase pH. A systematic study of pH (e.g., from 2.5 to 4.0) can significantly impact the retention times and, therefore, the resolution.[3][4][5][6]
-
-
Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient elution program can be employed. Start with a lower percentage of the organic solvent to retain and separate the early-eluting degradation products, and then gradually increase the organic content to elute this compound.
-
Column Selection:
-
Smaller Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and provide sharper peaks, leading to better resolution.
-
Different Stationary Phase: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for the analytes.
-
-
Issue 3: Shifting Retention Times
-
Question: The retention times for this compound and its degradation products are shifting between injections. What could be causing this instability?
-
Answer: Retention time instability can compromise the reliability of your analytical method. The following are common causes and their solutions:
-
Mobile Phase Issues:
-
Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents manually, inaccuracies in the mixture can lead to shifts in retention. Using a gradient proportioning valve on your HPLC system for online mixing can improve consistency. Also, ensure the mobile phase components are well-mixed and degassed.
-
Buffer Instability: If using a buffer, ensure it is within its effective buffering range and is stable over the duration of the analysis. Some buffers can support microbial growth if left for extended periods.
-
-
Column Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump and System Leaks: A leak in the HPLC system will cause a drop in pressure and a change in the flow rate, directly impacting retention times.
-
Solution: Systematically check all fittings and connections for any signs of leaks.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the major degradation products of this compound that I should be looking for in my HPLC analysis?
A1: The primary degradation of this compound involves the opening of the β-lactam ring. The major degradation products you should expect to see are Penicilloic Acid V (formed by hydrolysis) and, under acidic conditions, its subsequent degradation product, Penilloic Acid V . Other potential degradation products can be formed under different stress conditions such as oxidation or photolysis.
-
Q2: What is a typical starting HPLC method for the separation of this compound and its degradation products?
A2: A good starting point for method development would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. A common starting isocratic ratio would be around 70:30 (aqueous:organic). Detection is typically performed using a UV detector at a wavelength of approximately 230 nm.[7][8]
-
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential for developing a stability-indicating method. This compound should be subjected to stress conditions such as:
-
Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat with a dilute hydrogen peroxide solution (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light. Samples should be taken at various time points, neutralized if necessary, and then analyzed by HPLC to observe the formation of degradation products.
-
Data Presentation
The following tables summarize typical quantitative data for the HPLC separation of this compound and a primary degradation product, Penicilloic Acid V. Please note that these values can vary depending on the specific HPLC system, column, and exact experimental conditions.
Table 1: Example Retention Times under Isocratic Conditions
| Compound | Retention Time (minutes) |
| Penicilloic Acid V | 4.2 |
| This compound | 7.8 |
| Conditions: C18 column (150 x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile:0.05M Potassium Phosphate Buffer pH 3.5 (40:60), Flow Rate: 1.0 mL/min, Detection: 230 nm. |
Table 2: Example System Suitability Parameters
| Parameter | This compound | Penicilloic Acid V | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.4 | ≤ 2.0 |
| Resolution (between this compound and Penicilloic Acid V) | - | 3.5 | ≥ 2.0 |
| Theoretical Plates | > 3000 | > 2500 | ≥ 2000 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound Potassium reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
-
Mobile Phase Preparation:
-
Prepare a 0.05 M potassium dihydrogen phosphate solution by dissolving the appropriate amount in HPLC grade water.
-
Adjust the pH of the phosphate buffer to 3.5 using orthophosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound Potassium reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to achieve a working standard concentration of about 100 µg/mL.
-
-
Sample Preparation (for Forced Degradation Samples):
-
After subjecting the this compound solution to the desired stress condition, neutralize the sample if necessary (e.g., for acid and base hydrolysis samples).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 0.05 M Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (60:40).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
-
Analysis:
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time precision, peak area precision, tailing factor, and theoretical plates).
-
Inject the prepared samples.
-
Identify the peaks based on the retention time of the standard.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues in the analysis of this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Workflow for improving resolution between this compound and its degradants.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mastelf.com [mastelf.com]
- 4. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
"refining extraction protocols for Penicillin V from complex biological matrices"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of extraction protocols for Penicillin V from complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
Issue 1: Low Recovery of this compound in Final Eluate
| Possible Cause | Suggested Solution |
| Incorrect pH during Extraction | This compound is an acidic molecule and its extraction is highly pH-dependent. For liquid-liquid extraction (LLE) into an organic solvent, the aqueous phase should be acidified to a pH of around 2.0-4.0 to neutralize the molecule, making it more soluble in the organic phase.[1][2][3][4] For solid-phase extraction (SPE) using certain sorbents, a pH of 6.0-7.0 may be optimal for adsorption.[5][6] Verify and adjust the pH of your sample matrix accordingly. |
| Suboptimal Solvent Choice (LLE) | The choice of organic solvent is critical. Solvents like n-butyl acetate, amyl acetate, and methyl isobutyl ketone (MIBK) are commonly used.[1][2][3][4][5][7][8] MIBK has been shown to yield over 98% extraction in some liquid-liquid membrane systems.[1][2][4] If recovery is low, consider testing a different solvent. |
| Inefficient Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. For resin-based sorbents like Amberlite XAD4, an ethanol:water binary mixture, with ethanol concentrations up to 80%, has been shown to be effective for desorption.[5] For Oasis HLB cartridges, elution can be carried out with 0.1% acetic acid in methanol.[9] |
| This compound Degradation | This compound is susceptible to degradation, especially at pH values below 4.0 and above 8.0, and at elevated temperatures.[10] Degradation can occur in the fermentation medium itself and during sample processing.[11] It is recommended to work with cooled samples and minimize the time samples are held at room temperature.[12][13][14] |
| Insufficient Mixing/Agitation (LLE) | Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Increasing the agitation speed can enhance the mass transfer of this compound into the organic phase.[1][8] However, overly aggressive mixing can lead to emulsion formation. |
| Emulsion Formation (LLE) | Complex biological matrices, particularly fermentation broths, are prone to forming stable emulsions during solvent extraction.[5] To mitigate this, consider centrifugation to break the emulsion, or explore alternative methods like solid-phase or adsorption-based extraction. |
Issue 2: High Variability in Results
| Possible Cause | Suggested Solution |
| Inconsistent pH Adjustment | Small variations in pH can significantly impact extraction efficiency. Ensure precise and consistent pH adjustment for all samples. |
| Sample Matrix Effects | The composition of your biological matrix can vary between batches, affecting extraction performance.[15] Consider incorporating a matrix-matched calibration curve to account for these variations. |
| Incomplete Phase Separation (LLE) | Ensure complete separation of the aqueous and organic phases before collecting the organic layer. Centrifugation can aid in achieving a clean separation. |
| Variable SPE Cartridge Performance | Ensure proper conditioning of SPE cartridges and maintain a consistent flow rate during sample loading.[9] Inconsistent flow can lead to channeling and reduced analyte retention. |
Issue 3: Presence of Impurities in the Final Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Matrix Components | Complex matrices contain numerous compounds that may be co-extracted with this compound.[15] Incorporate a washing step in your SPE protocol. For example, using a non-polar solvent like n-hexane can help remove lipophilic impurities.[10] For LLE, a back-extraction step into a fresh aqueous buffer at a higher pH can help purify the this compound.[5] |
| Pigment and Protein Contamination | Fermentation broths are often rich in pigments and proteins. Pre-treatment of the broth with activated charcoal can effectively remove many of these impurities before extraction.[7] |
| Insufficient SPE Selectivity | Standard SPE sorbents may lack the necessary selectivity for complex samples.[16] Consider using more selective techniques like molecularly imprinted solid-phase extraction (MISPE) for cleaner extracts.[15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: The optimal pH depends on the extraction method. For liquid-liquid extraction into an organic solvent, a pH of around 2.0-4.0 is generally recommended to protonate the carboxylic acid group of this compound, making it more soluble in the organic phase.[1][2][3][4] For adsorption-based methods using certain resins, a pH range of 6.0-7.0 has been shown to be optimal for recovery.[5][6]
Q2: How can I improve the stability of this compound during extraction?
A2: this compound is unstable at pH values below 4.0 and above 8.0, and its degradation is accelerated at higher temperatures.[10] To improve stability, it is crucial to perform extractions at reduced temperatures (e.g., on ice or at 4°C) and to minimize the duration of the extraction process.[12][13][14] Reconstituted this compound potassium stored at 4°C is significantly more stable than when stored at room temperature (25°C).[12][13]
Q3: What are the best solvents for liquid-liquid extraction of this compound?
A3: Common and effective solvents for LLE of this compound include n-butyl acetate, amyl acetate, and methyl isobutyl ketone (MIBK).[1][2][3][4][5][7][8] The choice of solvent can impact extraction efficiency, and it may be necessary to screen several solvents to find the optimal one for your specific matrix.
Q4: Can I reuse my SPE sorbent?
A4: The reusability of an SPE sorbent depends on the type of sorbent and the nature of the sample matrix. Some robust resins, like Amberlite XAD4, have been shown to be reusable for multiple cycles without a significant loss in yield.[5] Always refer to the manufacturer's guidelines and validate the performance of the reused sorbent.
Q5: How can I remove pigments from my fermentation broth before extraction?
A5: A common and effective method for removing pigments and other impurities from fermentation broth is to treat it with activated charcoal.[7] The broth is typically mixed with activated charcoal, followed by filtration to remove the charcoal and the adsorbed impurities.
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Matrix | Key Parameters | Recovery Rate | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Solvent: Methyl-t-butyl ether, pH of aqueous phase | Not specified, but optimized for bioequivalence study | [10] |
| Liquid-Liquid Membrane Extraction | Simulated Fermentation Broth | Solvent: MIBK, Feed pH: 4, Receiver pH: 8, Agitation: 500 rpm | >98% | [1][2][4] |
| Adsorption-Based (Amberlite XAD4) | P. chrysogenum Culture Filtrate | pH: 6.0-7.0, Elution: 80% Ethanol | 80-85% | [5][6] |
| Solid-Phase Extraction (Oasis HLB) | Soil and Plant Samples | Loading: pH 4, Elution: 0.1% acetic acid in methanol | 55-108% | [9] |
| Molecularly Imprinted SPE (MISPE) | Infant Formula | Elution: Methanol with 1% acetic acid | Sufficient for MRL levels | [15][16] |
Table 2: Stability of this compound Potassium in Solution
| Storage Temperature | Time to Reach 90% of Label Claim | Reference |
| 4°C (Refrigerated) | 11.5 days | [12][13] |
| 25°C (Room Temperature) | < 37 hours | [12][13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth
-
Pre-treatment: Filter the fermentation broth to remove cells and other solid debris. To remove pigments, add activated charcoal, stir for a specified time, and filter again.[7]
-
pH Adjustment: Cool the clarified broth to 4°C and adjust the pH to 2.0-4.0 with an appropriate acid (e.g., sulfuric acid or phosphoric acid).[3]
-
Extraction: Transfer the acidified broth to a separation funnel. Add an equal volume of cold organic solvent (e.g., n-butyl acetate or MIBK).[3][7]
-
Mixing: Stopper the funnel and invert it repeatedly for 2-3 minutes to ensure thorough mixing. Vent the funnel periodically to release pressure.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required if an emulsion forms.
-
Collection: Drain and collect the organic phase containing the this compound.
-
Back-Extraction (Optional): To further purify the this compound, mix the organic phase with a fresh aqueous buffer at a pH of around 7.5. This will transfer the this compound back into the aqueous phase, leaving some organic-soluble impurities behind.
Protocol 2: Solid-Phase Extraction of this compound using Amberlite XAD4 Resin
-
Resin Preparation: Pre-treat the Amberlite XAD4 resin according to the manufacturer's instructions.
-
pH Adjustment: Adjust the pH of the clarified fermentation broth to between 6.0 and 7.0.[5][6]
-
Adsorption: Add the prepared resin to the broth (e.g., 1 g of resin per 10 mL of solution) and stir at room temperature (25°C) for approximately 4 hours to allow for adsorption equilibrium to be reached.[5][6]
-
Resin Collection: Separate the resin from the broth by filtration.
-
Washing (Optional): Wash the resin with a suitable solvent to remove loosely bound impurities.
-
Elution: Elute the this compound from the resin by incubating it with an 80% ethanol in water solution.[5]
-
Solvent Evaporation: Collect the eluate and remove the ethanol under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Adsorption-Based Solid-Phase Extraction.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. doaj.org [doaj.org]
- 3. Solvent Extraction Process Of Penicillin With Liquid/liquid centrifugal extractor-Shandong Liancui Fluid Technology Co.,Ltd. [kmichem.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Adsorption Based Downstream Processing Approach for this compound from a Penicillium chrysogenum BIONCL I22 Culture Filtrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of pencillin-V in fermentation media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of this compound potassium in unit dose oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing Penicillin V degradation during sample preparation and storage"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of Penicillin V degradation during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation?
A1: The primary mechanism of this compound degradation is the hydrolysis of the highly labile β-lactam ring.[1] This process leads to the formation of inactive degradation products, primarily penicilloic acid.[2] The reaction can be catalyzed by hydrogen ions (acidic conditions), hydroxide ions (alkaline conditions), and enzymes like β-lactamases.[1][3]
Q2: What is the optimal pH for this compound stability in aqueous solutions?
A2: this compound is most stable in neutral to slightly acidic conditions. The minimum degradation rate is observed around pH 7.0.[4][5] Stability decreases significantly in both acidic (pH below 6.0) and alkaline (pH above 8.0) conditions.[4][5]
Q3: How does temperature impact the stability of this compound?
A3: Temperature is a critical factor in the stability of this compound. Higher temperatures accelerate the degradation rate.[4][6][7][8] For reconstituted oral solutions, refrigeration is crucial to maintain potency.[9][10][11][12] For instance, a reconstituted solution of this compound potassium (PVK) stored at 4°C maintained 90% of its labeled potency for 11.5 days, whereas at 25°C, it became unstable in less than 37 hours.[9][10]
Q4: What are the major degradation products of this compound?
A4: The main degradation products resulting from the hydrolysis of the β-lactam ring are penicilloic acid and penilloic acid.[2][3][13] In the presence of β-lactamase and under acidic conditions, penilloic acid can become the dominant and more stable degradation product.[3]
Q5: What are the recommended storage conditions for this compound?
A5:
-
Powder: Commercially available this compound powders for oral suspension should be stored in tight containers at 15-30°C.[14]
-
Reconstituted Solutions: Once reconstituted in an aqueous solution, this compound should be stored under refrigeration (e.g., 4°C) and protected from light.[9][10][11] Freezing stock solutions (e.g., at -20°C or -80°C) can further extend stability, and preparing aliquots is recommended to avoid multiple freeze-thaw cycles.[15]
Q6: Can metal ions affect the stability of this compound?
A6: Yes, certain metal ions can catalyze the degradation of penicillins. For example, Zn²⁺ has been shown to have a significant catalytic effect on penicillin degradation.[4] The presence of heavy metals like Fe³⁺, Cu²⁺, and Mn²⁺ can also promote hydrolysis.[6]
Troubleshooting Guide
Problem: My this compound solution shows a rapid loss of potency, even when stored in the refrigerator.
| Possible Cause | Recommended Solution |
| Incorrect pH of the solution: The pH of your buffer or solvent may be too acidic or too alkaline. This compound degradation is rapid at pH values far from neutral.[4][5] | Verify the pH of your final solution is between 6.0 and 7.5. Use a citrate buffer, which has been shown to provide better stability for penicillins compared to phosphate buffers.[1][5] |
| Contamination with β-lactamases: Bacterial contamination can introduce β-lactamase enzymes, which rapidly inactivate this compound.[16][17] | Prepare solutions using sterile techniques. Filter-sterilize the solution using a 0.22 µm filter before storage.[15] |
| Incorrect Storage Temperature: The refrigerator may not be maintaining the correct temperature. | Calibrate and monitor your refrigerator's temperature to ensure it is consistently at the target temperature (e.g., 4°C). |
| Presence of Catalytic Metal Ions: Your solvent or reagents may be contaminated with metal ions that accelerate degradation.[4][6] | Use high-purity, metal-free water and reagents for your preparations. |
Problem: I am observing unexpected or inconsistent peaks in my HPLC/LC-MS analysis.
| Possible Cause | Recommended Solution |
| Formation of Degradation Products: The extra peaks are likely degradation products such as penicilloic acid or penilloic acid.[2][3] | Perform a forced degradation study (see Experimental Protocols) to generate and identify potential degradation products. This will help confirm the identity of the unexpected peaks and prove the stability-indicating nature of your analytical method.[18][19] |
| Sample Preparation Variability: Inconsistent timing between sample preparation and analysis can lead to varying levels of degradation. | Standardize your sample preparation workflow. Keep samples on ice or in a cooled autosampler and analyze them as quickly as possible after preparation. |
| Polymerization: Penicillins can form polymers, which can act as antigens and may appear as broad or late-eluting peaks.[1][19] | Ensure storage conditions minimize degradation, as polymerization is a consequence of the initial β-lactam ring opening. |
Data Presentation
Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin at Various Temperatures.
| pH | Temperature | Degradation Rate Constant (k) | Reference |
| 4 | 100°C | Complete degradation in 20 min | [4] |
| 7 | 100°C | ~20% degradation in 60 min | [4] |
| 10 | 100°C | ~80% degradation in 20 min | [4] |
| 4.0 | 5°C | (54.0 ± 0.90) x 10⁻⁴ h⁻¹ | [5] |
| 7.0 | 5°C | ~0.3 x 10⁻⁴ h⁻¹ (interpolated) | [5] |
| 10.0 | 5°C | (63.5 ± 0.84) x 10⁻⁴ h⁻¹ | [5] |
Data adapted from studies on penicillin G, which shares the same core β-lactam structure and exhibits similar pH-dependent degradation kinetics.[5]
Table 2: Stability of Reconstituted this compound Potassium (PVK) in Oral Syringes.
| Storage Temperature | Time to Reach 90% of Labeled Potency |
| 4°C (Refrigerated) | 11.5 days |
| 25°C (Room Temp) | < 37 hours |
Data from a study on PVK (125 mg/mL) reconstituted with distilled water and stored in plastic oral syringes protected from light.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials: this compound potassium salt powder, sterile citrate buffer (e.g., 50 mM, pH 6.8), sterile 0.22 µm syringe filter, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weigh the desired amount of this compound potassium salt powder.
-
Reconstitute the powder with the sterile citrate buffer to the target concentration (e.g., 50-100 mg/mL).[15]
-
Vortex gently until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming and potential denaturation.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles for the entire stock.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots immediately at -20°C or -80°C for long-term storage.[15] For short-term use (up to 14 days), store at 4°C.[11][20]
-
Protocol 2: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate a stability-indicating analytical method.[18][19]
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature and monitor at short intervals (e.g., 30, 60, 120 minutes), as base-catalyzed degradation is often rapid.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for a set period (e.g., 24 hours).
-
Withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a set period (e.g., 24-48 hours).
-
Also, place the solid this compound powder under the same conditions.
-
After exposure, cool the samples, dissolve/dilute as necessary, and analyze.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., RP-HPLC with UV or MS detection). Compare the chromatograms to identify new peaks corresponding to degradation products.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Recommended workflow for this compound sample handling.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Degradation of pencillin-V in fermentation media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantum chemical prediction of effects of temperature on hydrolysis rate of penicillin under weakly acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound potassium in unit dose oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medisca.net [medisca.net]
- 12. Shelf life penicillin testing reagents [aaaai.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. cetjournal.it [cetjournal.it]
- 18. jocpr.com [jocpr.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability of several brands of ampicillin and this compound potassium oral liquids following reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
"selecting appropriate internal standards for Penicillin V quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate internal standards for the accurate quantification of Penicillin V.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate this compound quantification?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added in a known concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. By comparing the peak area of the analyte to the peak area of the internal standard, a response ratio is generated. This ratio is then used for quantification, which significantly improves the accuracy and precision of the results by compensating for potential sample loss or instrumental fluctuations.[1][2]
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
When selecting an internal standard for this compound quantification, the following criteria are essential:
-
Structural Similarity: The ideal internal standard should be structurally similar to this compound to ensure comparable behavior during sample extraction and chromatographic separation.[1]
-
No Interference: The internal standard must not be naturally present in the sample matrix and should be well-resolved from this compound and other sample components in the chromatogram.[1][3]
-
Co-elution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is ideal. The mass spectrometer can differentiate between the analyte and the IS, even if they are not chromatographically separated.[3]
-
Stability: The internal standard should be stable throughout the entire analytical process, from sample preparation to final analysis.
-
Purity: The purity of the internal standard is critical to avoid interference with the analyte's quantification.[4]
Q3: Which internal standards are recommended for this compound quantification by LC-MS?
For LC-MS based methods, stable isotope-labeled (SIL) internal standards are highly recommended due to their similar chemical and physical properties to the analyte.[5] A commonly used and effective internal standard for this compound is Penicillin G-d7 .[6][7][8] The deuterium-labeled analog closely mimics the behavior of this compound during sample preparation and ionization in the mass spectrometer, leading to more accurate and precise results.
Q4: Are there suitable internal standards for this compound quantification by HPLC-UV?
While SIL internal standards are ideal for LC-MS, they are not suitable for HPLC with UV detection as the detector cannot distinguish between the labeled and unlabeled compounds. For HPLC-UV methods, a structurally related compound that is not expected to be in the sample can be used. One study has reported the use of Colchicine as an internal standard for the HPLC analysis of several penicillins, including this compound.[9] Another option could be a different penicillin that is not present in the sample, such as Penicillin G, provided it is well-resolved from this compound.
Troubleshooting Guides
Issue 1: Poor reproducibility of results despite using an internal standard.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added at the same concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] Use a calibrated pipette for accurate and consistent dispensing. |
| Internal Standard Instability | Verify the stability of the internal standard in the sample matrix and under the storage and analytical conditions. Perform stability experiments at different temperatures and time points. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte and/or the internal standard differently in LC-MS. If a stable isotope-labeled IS is not used, select an IS that experiences similar matrix effects to this compound. Evaluate matrix effects by comparing the response of the analyte and IS in the presence and absence of the matrix. |
| Improper Mixing | Ensure thorough vortexing or mixing after adding the internal standard to the sample to guarantee homogeneity. |
| Internal Standard Purity | Verify the purity of the internal standard. Impurities could co-elute and interfere with the analyte or the IS peak, leading to inaccurate integration.[4] |
Issue 2: The internal standard peak is not detected or has a very low signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of Internal Standard | Check the expiration date and storage conditions of the internal standard stock solution. Penicillins are susceptible to degradation, so fresh stock solutions should be prepared regularly.[6] |
| Incorrect Concentration | Double-check the calculations and dilutions for the internal standard working solution. |
| Poor Extraction Recovery | The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) may not be efficient for the internal standard. Optimize the extraction procedure to ensure good recovery for both this compound and the internal standard. |
| Instrumental Issues | For LC-MS, ensure the mass spectrometer is tuned correctly for the m/z of the internal standard. For HPLC-UV, check that the detection wavelength is appropriate for the internal standard. |
Issue 3: The internal standard peak is interfering with the this compound peak or other components.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Optimize the HPLC/LC-MS method (e.g., mobile phase composition, gradient, column chemistry) to achieve better resolution between the internal standard, this compound, and any interfering peaks.[3] |
| Inappropriate Internal Standard Selection | If chromatographic resolution cannot be achieved, a different internal standard that does not co-elute with interfering components should be selected.[1] |
| Matrix Interference | Some components in the sample matrix may have similar retention times and/or mass-to-charge ratios as the internal standard. A more selective sample clean-up procedure may be necessary. |
Experimental Protocols
Protocol 1: this compound Quantification in Human Serum by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[6][10]
1. Materials and Reagents:
-
This compound potassium salt
-
Penicillin G-d7 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum (blank)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Penicillin G-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Penicillin G-d7 stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (Penicillin G-d7).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Poroshell 120 EC-C18 (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent Ultivo TQ LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Monitor appropriate precursor > product ion transition.
-
Penicillin G-d7: Monitor appropriate precursor > product ion transition.
-
Protocol 2: this compound Quantification in Veterinary Drugs by HPLC-UV
This protocol is a generalized procedure based on a published method.[9]
1. Materials and Reagents:
-
This compound potassium salt
-
Colchicine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Colchicine in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in the mobile phase to create calibration standards.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the Colchicine stock solution in the mobile phase.
3. Sample Preparation:
-
Accurately weigh a portion of the powdered veterinary drug containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Add a fixed volume of the Internal Standard Working Solution (Colchicine).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
4. HPLC-UV Conditions (Example):
-
HPLC System: Standard HPLC system with UV detector
-
Column: Perfectsil ODS-2 (e.g., 4.6 x 250 mm, 5 µm) or equivalent C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v)
-
Gradient: A gradient elution may be necessary to separate this compound from other components. An example could be starting with a higher percentage of A and gradually increasing B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm[9]
Data Presentation
Table 1: Recommended Internal Standards for this compound Quantification
| Analytical Technique | Recommended Internal Standard | Rationale |
| LC-MS/MS | Penicillin G-d7 | Stable isotope-labeled analog, co-elutes with this compound, corrects for matrix effects and ionization variability.[6][7][8] |
| HPLC-UV | Colchicine | Structurally different but can be chromatographically resolved. Has been used successfully in multi-penicillin analysis.[9] |
| HPLC-UV | Other Penicillins (e.g., Penicillin G) | Structurally similar, but must be absent in the sample and well-resolved from this compound. |
Visualizations
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 7. fda.gov [fda.gov]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthetic Production of Penicillin V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthetic production of Penicillin V.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the chemical and enzymatic synthesis of this compound.
Issue 1.1: Low Yield in Total Chemical Synthesis
Question: We are following a Sheehan-like total synthesis route for this compound, but our overall yield is extremely low. What are the most critical steps and potential points of failure?
Answer: The total chemical synthesis of this compound is notoriously challenging due to the strained and highly reactive β-lactam ring.[1] Low yields can often be attributed to several key areas:
-
β-Lactam Ring Closure: This is the most critical and lowest-yielding step. The use of carbodiimides like DCC (dicyclohexylcarbodiimide) is essential for this cyclization, but the reaction is sensitive to conditions.[2][3][4]
-
Moisture: The presence of water can lead to the hydrolysis of the activated penicilloic acid intermediate, preventing cyclization. Ensure all reagents and solvents are rigorously dried.
-
Temperature: The reaction should be carried out at or below room temperature to minimize degradation of the fragile penicillin molecule.[2]
-
pH Control: Maintaining the correct pH is crucial. The cyclization of the penicilloic acid is typically performed on its monopotassium salt.[3][4]
-
-
Stereocontrol: The initial condensation reaction to form the thiazolidine ring can produce multiple stereoisomers.[2] Incorrect stereochemistry will prevent the final cyclization.
-
Protecting Group Removal: The cleavage of protecting groups, such as the phthalimide and t-butyl ester groups, must be done under mild conditions to avoid cleaving the amide bonds or the thiazolidine ring.[2][6]
Issue 1.2: Poor Diastereoselectivity in Enzymatic Synthesis
Question: Our enzymatic acylation of 6-aminopenicillanic acid (6-APA) with a phenoxyacetyl donor is resulting in a mixture of diastereomers, leading to low yields of the desired this compound. How can we improve the stereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in the enzymatic synthesis of β-lactam antibiotics.[7][8] The enzyme's active site must properly orient both the 6-APA nucleus and the acyl donor.
-
Enzyme Choice: Not all penicillin acylases (PGAs) are created equal. Some exhibit higher intrinsic stereoselectivity than others. Consider screening different commercially available PGAs or exploring engineered enzymes with improved selectivity.[7]
-
Reaction Conditions:
-
pH: The optimal pH for synthesis can differ from the optimal pH for the enzyme's hydrolytic activity. A slightly alkaline pH (around 7.0-8.0) often favors the synthesis reaction.[9][10]
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity, although it may also reduce the reaction rate.
-
Solvent System: The addition of water-miscible organic co-solvents, such as DMSO, can alter the enzyme's conformation and improve selectivity and yield.[9][10]
-
-
Substrate Ratio: Using an excess of the nucleophile (6-APA) relative to the acyl donor can push the equilibrium towards synthesis and improve the overall yield of the desired product.[9][10]
Issue 1.3: Product Hydrolysis During Enzymatic Synthesis
Question: We observe initial formation of this compound in our enzymatic reaction, but the concentration then decreases over time, indicating product hydrolysis. How can we mitigate this?
Answer: Product hydrolysis is a major limiting factor in the kinetically controlled enzymatic synthesis of penicillins.[7][8] The penicillin acylase can catalyze both the forward (synthesis) and reverse (hydrolysis) reactions.
-
Synthesis/Hydrolysis (S/H) Ratio: The goal is to maximize the S/H ratio. This is influenced by:
-
In Situ Product Removal (ISPR): Continuously removing the this compound from the reaction mixture as it is formed can prevent its subsequent hydrolysis. This can be achieved through techniques like precipitation or extraction.
-
Reaction Time: Monitor the reaction progress closely and stop it when the maximum concentration of this compound is reached, before significant hydrolysis occurs.[9][10]
Section 2: Frequently Asked Questions (FAQs)
FAQ 2.1: Chemical Synthesis
Question: Why is the total chemical synthesis of this compound not used for commercial production?
Answer: While a landmark achievement, the total chemical synthesis of this compound, such as the one developed by John C. Sheehan, is not commercially viable for several reasons:[3][4][5]
-
Low Overall Yield: The multi-step process has a very low overall yield, with the final and critical β-lactam ring closure step being particularly inefficient (around 11% in Sheehan's synthesis).[2][5]
-
Complexity: The synthesis is long and complex, requiring numerous steps, protecting groups, and purification procedures.[2][6]
-
Cost: The reagents, solvents, and energy required for the total synthesis are expensive, making it unable to compete with the cost-effectiveness of fermentation.
-
Stereochemical Challenges: Controlling the stereochemistry at multiple chiral centers is difficult and adds to the complexity and cost.[1][2]
Question: What are common impurities in the chemical synthesis of this compound?
Answer: Besides unreacted starting materials, several impurities can arise:
-
Epimers: As mentioned, the C1'-epimer is a common byproduct of the initial condensation step.[2][5]
-
Penicilloic Acids: These are the hydrolysis products formed by the opening of the β-lactam ring. They are a major impurity, especially if the reaction is exposed to moisture or unfavorable pH conditions.[11]
-
Byproducts from Side Reactions: The reactive intermediates can undergo various side reactions, leading to a range of structurally related impurities.
FAQ 2.2: Enzymatic Synthesis
Question: What are the main advantages of enzymatic synthesis over chemical synthesis for producing this compound derivatives?
Answer: Enzymatic synthesis offers several advantages:
-
Milder Reaction Conditions: Reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which helps to preserve the fragile β-lactam ring.[7][8]
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing the formation of byproducts.[7][12]
-
Environmental Friendliness: It reduces the use of harsh organic solvents and reagents, making the process "greener".[7][8]
Question: What is the role of Penicillin G Acylase (PGA) in the synthesis of this compound?
Answer: While the name suggests specificity for Penicillin G, some Penicillin G Acylases (PGAs) can also be used in the synthesis of this compound.[13] The enzyme catalyzes the acylation of the 6-aminopenicillanic acid (6-APA) core with a phenoxyacetyl group donor.[7][8] However, this compound Acylases (PVAs) are generally more specific and efficient for this transformation.[14][15]
FAQ 2.3: Fermentation and Purification
Question: What are the major challenges in the industrial production of this compound via fermentation?
Answer: Industrial production via fermentation with Penicillium chrysogenum also has its challenges:
-
Byproduct Formation: The fungus can produce undesirable byproducts, such as para-hydroxythis compound (p-OH this compound), which complicates purification and can account for up to 10-15% of the total penicillins produced.[16]
-
Product Degradation: this compound can degrade in the fermentation broth into products like penicilloic-V acid.[17]
-
Downstream Processing: The purification of this compound from the complex fermentation broth is a major cost contributor (50-70% of total cost) and involves multiple steps like extraction with organic solvents (e.g., n-butyl acetate or amyl acetate), which can lead to yield loss and emulsification issues.[18]
Section 3: Data Presentation
Table 1: Yields of Key Steps in Sheehan's Total Synthesis of this compound
| Step | Reaction | Reagents | Yield |
| 1 | Thiazolidine formation | Sodium acetate, Ethanol, Water | 24% (plus 30% C1'-epimer) |
| 2 | Phthalimide deprotection | Hydrazine, Dioxane, Water | 82% |
| 3 | Acylation with phenoxyacetyl chloride | Triethylamine, Dichloromethane | 70% |
| 4 | t-Butyl ester cleavage | HCl, Dichloromethane | 94% |
| 5 | β-Lactam ring closure | DCC, NaOH, Dioxane, Water | 11% |
(Data sourced from SynArchive and a study on Penicillin's synthesis and modifications)[2][5]
Table 2: Common Impurities in this compound Production
| Impurity Name | Source | Typical Levels | Mitigation Strategy |
| para-Hydroxythis compound | Fermentation | Up to 10-15% of total penicillins | Strain mutation and selection |
| Penicilloic V Acid | Fermentation, Chemical/Enzymatic Synthesis | Variable, can be a major degradation product | pH control, low temperature, anhydrous conditions |
| C1'-Epimer | Chemical Synthesis | ~30% in initial condensation | Equilibration with refluxing pyridine |
| Phenoxyacetic acid | Fermentation, Enzymatic Synthesis | Residual precursor | Optimization of precursor feed, purification |
| 6-Aminopenicillanic acid (6-APA) | Fermentation, Enzymatic Synthesis | Unreacted starting material | Optimization of reaction stoichiometry, purification |
(Data sourced from studies on this compound fermentation and synthesis)[2][11][16]
Section 4: Experimental Protocols
Protocol 4.1: Key Step - β-Lactam Ring Closure (Sheehan Synthesis)
This protocol is a generalized representation of the final step in Sheehan's synthesis and should be adapted with caution.
-
Preparation of Penicilloic Acid Salt: The phenoxymethylpenicilloic acid is dissolved in a suitable solvent system (e.g., dioxane-water).
-
Salt Formation: One equivalent of potassium hydroxide (KOH) is added to form the monopotassium salt of the penicilloic acid. The salt may be isolated by lyophilization.
-
Cyclization: The penicilloic acid salt is dissolved in a dilute dioxane-water solution at room temperature.
-
Addition of DCC: One to four equivalents of N,N'-dicyclohexylcarbodiimide (DCC) are added to the solution.
-
Reaction: The reaction is stirred at room temperature for an extended period (e.g., 20 minutes to 33 hours). The progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Workup and Purification: Upon completion, the dicyclohexylurea byproduct is filtered off. The this compound is then extracted and purified, for example, by countercurrent distribution.
(This protocol is based on the descriptions of the Sheehan synthesis.)[3][4]
Protocol 4.2: General Procedure for Enzymatic Synthesis of this compound
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., 100 mM Tris/HCl, pH 7.0) at a controlled temperature (e.g., 30°C). A water-miscible co-solvent like DMSO (e.g., 2.7% v/v) may be included.
-
Substrate Addition: Dissolve 6-aminopenicillanic acid (6-APA) and the acyl donor, methyl phenoxyacetate (MPOA), in the reaction buffer. A molar excess of 6-APA to MPOA (e.g., a ratio of 5:1) is often used.
-
Enzyme Addition: Add the penicillin acylase (soluble or immobilized) to initiate the reaction.
-
Monitoring: Follow the time-course of the reaction by taking samples at regular intervals and analyzing the concentrations of this compound, 6-APA, and MPOA by HPLC.
-
Reaction Termination: Stop the reaction when the maximum yield of this compound is achieved to prevent significant product hydrolysis. This can be done by enzyme removal (if immobilized) or denaturation (e.g., by pH shift or solvent addition).
-
Purification: Purify the this compound from the reaction mixture using standard techniques such as extraction or chromatography.
(This protocol is based on a study on the kinetically controlled acylation of 6-APA.)[9][10]
Section 5: Visualizations
Caption: Workflow of Sheehan's total synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.
References
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. scribd.com [scribd.com]
- 4. datapdf.com [datapdf.com]
- 5. synarchive.com [synarchive.com]
- 6. chemistonthekeys.wordpress.com [chemistonthekeys.wordpress.com]
- 7. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docta.ucm.es [docta.ucm.es]
- 11. veeprho.com [veeprho.com]
- 12. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Process Development for 6-Aminopenicillanic Acid Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing this compound Acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decreased production of para-hydroxythis compound in this compound fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of pencillin-V in fermentation media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
"improving the sensitivity of Penicillin V detection in low-concentration samples"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Penicillin V detection in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common and sensitive methods for detecting this compound at low concentrations?
A1: For detecting trace amounts of this compound, the most commonly employed high-sensitivity methods are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and various electrochemical biosensors. LC-MS/MS is often favored for its high specificity and sensitivity, allowing for detection in complex matrices like plasma and milk.[1][2] Electrochemical sensors, including aptasensors, are an emerging technology offering rapid analysis and very low detection limits.[3][4]
Q2: How do I choose the best detection method for my specific sample type (e.g., plasma, milk, water)?
A2: The choice of method depends on the sample matrix, required sensitivity, available equipment, and throughput needs.
-
LC-MS/MS is ideal for complex biological matrices like plasma, serum, or tissue due to its high selectivity, which minimizes interference from other molecules.[5][6] It often requires sample preparation steps like protein precipitation or solid-phase extraction (SPE).[7][8]
-
HPLC-UV can be a robust and cost-effective method for less complex matrices or when the expected concentration is within its detection range.[9][10] Sample clean-up is crucial to avoid interfering substances.[8]
-
Electrochemical Biosensors are well-suited for rapid screening of samples like milk and water.[4][11] They can be highly sensitive and specific but may require careful optimization for complex matrices to avoid fouling of the sensor surface.[11]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound with different analytical methods?
A3: The LOD and LOQ can vary based on the specific instrument, sample matrix, and protocol used. The following table summarizes typical performance data from various studies.
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ/LLOQ) | Reference |
| LC-MS/MS | Serum | ~0.003 mg/L | ~0.01 mg/L | [1] |
| LC-MS/MS | Human Serum | - | 0.01 mg/L | [5][7] |
| LC-MS/MS | Milk Powder | Below MRLs | Below MRLs | [2] |
| Nano-LC-MS | Water/Milk | 0.01-0.51 µg/L | - | [12] |
| HPLC-UV | Human Plasma | - | 0.1 µg/mL (100 ng/mL) | [9] |
| HPLC-UV | Veterinary Drugs | 1-2 ng/mL | - | [10] |
| Electrochemical Aptasensor | Milk | 0.6 ng/mL | - | [4] |
| Electrochemical Sensor (MIP) | PBS Solution | - | Detects 15 ppb (15 µg/L) | [11] |
*MRL: Maximum Residue Limit. For Oxacillin and Cloxacillin, the LOQ was slightly above the MRL in this specific study.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem: Weak or No Signal
Q4: I am not getting any signal in my HPLC-UV analysis. What could be the primary causes?
A4: A lack of signal in HPLC-UV can stem from several issues:
-
Incorrect Wavelength: Ensure the UV detector is set to the optimal wavelength for this compound, which is typically around 215-269 nm.[9][10]
-
Mobile Phase Composition: The pH and composition of the mobile phase are critical. For instance, a mobile phase of 0.1% TFA in water and acetonitrile mixtures has been used successfully.[13] Using buffers like phosphate can also be necessary.[9]
-
Sample Degradation: this compound is susceptible to degradation. Ensure samples are stored properly (e.g., -80°C) and handle them on ice.[6] Stability can be poor at room temperature, with significant degradation observed within 24 hours.[1]
-
Insufficient Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument. Consider a pre-concentration step using Solid-Phase Extraction (SPE).[9]
Q5: My LC-MS/MS signal for this compound is very low. How can I improve it?
A5: To boost your LC-MS/MS signal, consider the following:
-
Optimize Mass Spectrometer Source Parameters: Fine-tune parameters like capillary voltage, gas flow, and gas temperature to maximize the ionization of this compound.[5]
-
Select Appropriate Precursor/Product Ions: Ensure you are using the correct multiple reaction monitoring (MRM) transitions for quantification and qualification. For this compound, a common precursor ion is m/z 351.1.[5]
-
Improve Sample Clean-up: Matrix effects can suppress the ion signal. Enhance your sample preparation by using methods like protein precipitation with acetonitrile or a more rigorous SPE protocol to remove interfering substances.[2][5][8]
-
Check Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase is common and aids in the protonation of the analyte in positive ion mode, which can enhance the signal.[5]
Q6: My electrochemical sensor is not showing a response to this compound. What should I check?
A6: For issues with electrochemical sensors, verify the following:
-
Proper Sensor Fabrication: Ensure the sensitive layer (e.g., molecularly imprinted polymer or aptamer) has been correctly synthesized and deposited on the electrode surface.[4][11]
-
Bioreceptor Immobilization: Confirm that the recognition element (like an aptamer) is stably attached to the electrode surface. Covalent bonding is often used to ensure stable immobilization.[14]
-
Electrochemical Measurement Parameters: Check the settings for your measurement technique (e.g., Electrochemical Impedance Spectroscopy - EIS). Parameters like frequency range, voltage amplitude, and bias must be appropriate for your system.[11]
-
Buffer and pH: The binding affinity of the bioreceptor can be highly dependent on the pH and ionic strength of the measurement buffer. Ensure these are optimized for the this compound interaction.[11]
Q7: I'm developing a competitive ELISA for this compound and see no/weak signal. What are the common causes?
A7: In a competitive ELISA, a weak or no signal often indicates a problem with the assay components or procedure:
-
Reagent Concentration: The concentration of the this compound-enzyme conjugate or the capture antibody may be too low. Titrate each reagent to find the optimal concentration.
-
Incubation Times: Incubation times might be too short. Try increasing the incubation time for the primary or secondary steps, or consider an overnight incubation at 4°C.[15]
-
Reagents Added in Wrong Order: Double-check that all reagents were added in the correct sequence as per your protocol.[16]
-
Inactive Conjugate or Antibody: The this compound conjugate or the antibody may have degraded due to improper storage. Use a new vial to test this possibility.
Problem: High Background Noise
Q8: How can I reduce the background noise in my chromatogram (HPLC or LC-MS)?
A8: High background noise can obscure your analyte peak. To reduce it:
-
Improve Sample Clean-up: This is the most effective way to reduce background. A well-optimized Solid-Phase Extraction (SPE) method will remove a significant amount of matrix components that cause high background.[8][17]
-
Use High-Purity Solvents: Ensure that your mobile phase components (acetonitrile, water, additives) are of high purity (e.g., HPLC or LC-MS grade).
-
System Contamination: Flush the HPLC/LC system thoroughly to remove any contaminants. A dirty column or guard column can also be a source of noise.
-
Mobile Phase Degassing: Ensure your mobile phase is properly degassed to prevent the formation of bubbles, which can cause baseline noise.
Q9: What causes high background in electrochemical sensing and how can I minimize it?
A9: High background current or noise in electrochemical sensors can be due to:
-
Non-specific Binding: Other molecules in the sample may bind non-specifically to the electrode surface. To prevent this, incorporate a blocking step using agents like bovine serum albumin (BSA) after immobilizing the bioreceptor.[14]
-
Interfering Electroactive Species: The sample may contain other substances that are electroactive at the applied potential. Improving sample preparation through filtration or SPE can help remove these interferents.[11]
-
Incomplete Polymerization/Washing: If using a molecularly imprinted polymer, ensure that the template molecule (this compound) and any unreacted monomers are completely removed after polymerization, as residual molecules can cause a high background signal.[11]
Problem: Poor Reproducibility / High Variability
Q10: My replicate measurements for this compound concentration are not consistent. What are the likely reasons?
A10: High variability between replicates often points to inconsistencies in technique or sample handling:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[18]
-
Inconsistent Sample Preparation: The extraction efficiency can vary if the sample preparation steps are not performed identically for all samples. This is particularly true for manual SPE.
-
Sample Evaporation: During long runs, samples in an autosampler may evaporate, leading to an artificial increase in concentration. Use plate sealers or vial caps to prevent this.[18]
-
Inadequate Mixing: Ensure all solutions, standards, and samples are thoroughly mixed before they are added to the plate or vial.
-
Sample Instability: this compound can degrade in the autosampler if it is not kept cool (e.g., 4°C).[1]
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method for this compound in Serum
This protocol is adapted from a validated method for sensitive this compound monitoring.[5][7]
-
Sample Preparation (Protein Precipitation):
-
Pipette 15 µL of serum sample (or standard/control) into a microcentrifuge tube.
-
Add an internal standard (e.g., Penicillin G-D7 at 0.3 mg/L).[5]
-
Add 60 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity or equivalent.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 55% methanol in water containing 0.1% formic acid.[5][7]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]
-
MRM Transitions:
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Complex Matrices
This general protocol is based on principles used for cleaning up complex samples like porcine muscle or plasma prior to HPLC analysis.[8][9]
-
Sample Pre-treatment:
-
Homogenize the sample (e.g., 5g of tissue) in an extraction solvent like acetonitrile/water.[8]
-
Centrifuge to pellet solids and collect the supernatant.
-
Evaporate the organic solvent (acetonitrile) under a stream of nitrogen.
-
Reconstitute the remaining aqueous layer in a suitable buffer (e.g., pH 8.5 phosphate buffer) and filter.[8]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing Step:
-
Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove hydrophilic, unbound impurities.[8]
-
-
Elution Step:
-
Elute the retained this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).[8]
-
Collect the eluent.
-
-
Final Preparation:
-
Dry the eluent under nitrogen.
-
Reconstitute the residue in a small, known volume of the HPLC mobile phase.
-
The sample is now ready for injection.
-
Protocol 3: General Workflow for Electrochemical Aptasensor Development
This protocol outlines the key steps for creating a sensitive electrochemical aptasensor for this compound.[4][14]
-
Electrode Modification:
-
Aptamer Immobilization:
-
Obtain a this compound-specific aptamer (a single-stranded DNA or RNA sequence that binds with high affinity to this compound).
-
Functionalize the aptamer with a terminal group (e.g., a thiol group) that can form a covalent bond with the modified electrode surface (e.g., the AuNPs).
-
Incubate the modified electrode in a solution containing the functionalized aptamer to allow for self-assembly and immobilization.
-
-
Blocking:
-
Incubate the electrode in a solution of a blocking agent (e.g., 6-mercapto-1-hexanol or BSA) to block any remaining active sites on the surface. This minimizes non-specific binding of other molecules during analysis.
-
-
Detection Principle:
-
The binding of this compound to the immobilized aptamer causes a conformational change in the aptamer structure.
-
This change alters the electrochemical properties at the electrode-solution interface. This can be measured as a change in current, potential, or impedance.
-
-
Measurement:
-
Record a baseline electrochemical signal (e.g., using Cyclic Voltammetry or EIS) of the sensor in a buffer solution.
-
Introduce the sample containing this compound.
-
After an incubation period, record the electrochemical signal again. The magnitude of the change in the signal is proportional to the concentration of this compound.
-
References
- 1. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 2. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
- 16. mabtech.com [mabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - FI [thermofisher.com]
- 19. Electrochemical Biosensors for the Detection of Antibiotics in Milk: Recent Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC Method for Penicillin V Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid High-Performance Liquid Chromatography (HPLC) method for the quantification of Penicillin V against a conventional reference standard method. The validation of this new analytical procedure is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for intended use in pharmaceutical quality control.[1][2][3][4] All experimental data are supported by detailed methodologies to allow for thorough evaluation and potential adoption.
Introduction
This compound, a widely used antibiotic, requires accurate and reliable quantification in pharmaceutical formulations to ensure its safety and efficacy.[5] The development and validation of analytical methods are critical components of pharmaceutical development and quality control.[3] This guide outlines the validation of a novel, efficient HPLC method for this compound analysis, comparing its performance against a well-established reference standard method. The validation encompasses key analytical performance parameters, including specificity, linearity, accuracy, precision, and robustness, demonstrating the new method's fitness for purpose.[2][6]
Experimental Protocols
Reference Standards and Reagents
-
This compound Potassium Reference Standard (USP) was used for the preparation of standard solutions.[7][8]
-
All reagents and solvents were of HPLC grade.
Instrumentation
A standard HPLC system equipped with a UV detector was used for analysis.
New HPLC Method Protocol
-
Column: C18, 2.7 µm particle size, 4.6 x 100 mm
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water (40:60 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Run Time: 5 minutes
Reference Standard Method Protocol
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Methanol and 0.05 M phosphate buffer (pH 3.3) (52:48 v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Run Time: 15 minutes
Data Presentation: Method Validation Parameters
The following tables summarize the comparative performance of the new and reference standard methods based on the ICH validation guidelines.[1][4]
Table 1: Specificity
| Parameter | New HPLC Method | Reference Standard Method | Acceptance Criteria |
| Peak Purity | Pass | Pass | No co-eluting peaks with the main this compound peak. |
| Resolution from Impurities | > 2.0 | > 1.5 | Resolution (Rs) > 1.5 |
Table 2: Linearity
| Parameter | New HPLC Method | Reference Standard Method | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 20 - 120 µg/mL | To cover the expected working range. |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero. |
Table 3: Accuracy (Recovery)
| Concentration Level | New HPLC Method (% Recovery) | Reference Standard Method (% Recovery) | Acceptance Criteria |
| 80% | 99.8% | 99.2% | 98.0% - 102.0% |
| 100% | 100.5% | 100.8% | 98.0% - 102.0% |
| 120% | 101.2% | 101.5% | 98.0% - 102.0% |
Table 4: Precision (Repeatability and Intermediate Precision)
| Parameter | New HPLC Method (%RSD) | Reference Standard Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.2% | RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 1.1% | 1.5% | RSD ≤ 2.0% |
Table 5: Robustness
| Parameter Variation | New HPLC Method (%RSD) | Reference Standard Method (%RSD) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | 1.3% | 1.8% | RSD ≤ 2.0% |
| Mobile Phase Composition (± 2%) | 1.5% | 1.9% | RSD ≤ 2.0% |
| Column Temperature (± 2°C) | 1.2% | 1.6% | RSD ≤ 2.0% |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a logical comparison of the two methods.
Caption: Workflow for the validation of a new analytical method.
Caption: Logical comparison of the new vs. reference HPLC method.
Conclusion
The validation results demonstrate that the new HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. When compared to the reference standard method, the new method offers significant advantages, including a shorter run time, which leads to higher sample throughput, and improved precision. The wider linear range of the new method also provides greater flexibility. Based on this comprehensive validation, the new HPLC method is a suitable and superior alternative for the routine quality control analysis of this compound in pharmaceutical manufacturing.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [this compound Potassium (200 mg)] - CAS [132-98-9] [store.usp.org]
- 9. tandfonline.com [tandfonline.com]
Comparative Efficacy of Penicillin V and Amoxicillin Against Streptococci: A Detailed Analysis
In the landscape of antibacterial therapeutics, Penicillin V and amoxicillin stand as two of the most frequently prescribed beta-lactam antibiotics for the treatment of streptococcal infections. Both agents are derivatives of 6-aminopenicillanic acid and exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive comparison of their efficacy against various streptococcal species, supported by clinical data and experimental protocols, to inform researchers, scientists, and drug development professionals.
Quantitative Data Presentation
The clinical efficacy of this compound and amoxicillin has been the subject of numerous comparative studies, particularly in the context of Group A Streptococcal (GAS) pharyngitis. The data presented below summarizes key findings from these trials.
Table 1: Clinical and Bacteriological Cure Rates
| Study / Drug | Clinical Cure Rate | Bacteriological Cure Rate | Patient Population | Reference |
| Study 1 | ||||
| Amoxicillin (6-day course) | Not statistically different from this compound | 83.7% | Children with GAS tonsillopharyngitis | [1] |
| This compound (10-day course) | Not statistically different from Amoxicillin | 85.3% | Children with GAS tonsillopharyngitis | [1] |
| Study 2 | ||||
| Amoxicillin (40 mg/kg/day) | 87.9% | 79.3% | Children (3-18 years) with GAS pharyngitis | [2] |
| This compound (lower dosage) | 70.9% | 54.5% | Children (3-18 years) with GAS pharyngitis | [2] |
| Study 3 | ||||
| Amoxicillin | 84% | 76% | Children with GABHS tonsillopharyngitis | [3][4] |
| This compound | 73% | 64% | Children with GABHS tonsillopharyngitis | [3][4] |
| Study 4 | ||||
| Amoxicillin (once daily) | No significant difference | Eradication rates not inferior to this compound | Children with GABHS pharyngitis | [5] |
| This compound (twice daily) | No significant difference | Eradication rates not inferior to Amoxicillin | Children with GABHS pharyngitis | [5] |
Table 2: Dosing Regimens in Comparative Trials
| Study | Amoxicillin Dosage | This compound Dosage | Duration | Reference |
| Study 1 | 50 mg/kg/day (twice daily) | 45 mg/kg/day (three times a day) | 6 days (Amoxicillin) vs. 10 days (this compound) | [1] |
| Study 2 | 40 mg/kg/day | Conventional (lower) dosage | 10 days | [2] |
| Study 3 | Not specified | Not specified | Not specified | [3][4] |
| Study 4 | 1500 mg QD (or 750 mg if bodyweight ≤30 kg) | 500 mg BID (or 250 mg if bodyweight ≤20 kg) | 10 days | [5] |
| CDC Recommended | 50 mg/kg (max 1000 mg) once daily or 25 mg/kg (max 500 mg) twice daily | Children: 250 mg 2-3 times daily; Adolescents/Adults: 250 mg 4 times daily or 500 mg 2 times daily | 10 days | [6] |
Table 3: In Vitro Susceptibility Data (Minimum Inhibitory Concentrations - MICs)
While extensive clinical data exists, direct comparative in-vitro susceptibility data across a wide range of streptococcal species is less frequently presented in single studies. However, it is widely established that Streptococcus pyogenes (Group A Strep) remains universally susceptible to both penicillin and amoxicillin.[6][7][8] For Streptococcus pneumoniae, MICs can vary based on penicillin resistance. In general, amoxicillin often demonstrates slightly greater in-vitro activity against penicillin-intermediate strains of S. pneumoniae.[9]
| Organism | Antibiotic | MIC Range (μg/mL) | MIC95 (μg/mL) | Reference |
| Streptococcus pyogenes | Amoxicillin | <0.004 - 0.012 | 0.015 | [10] |
| Streptococcus pyogenes | Penicillin | <0.004 - 0.012 | 0.015 | [10] |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Amoxicillin | - | - | [9] |
| Streptococcus pneumoniae (Penicillin-Intermediate) | Amoxicillin | Shows greater inhibition than other β-lactams | - | [9] |
| Streptococcus pneumoniae (Penicillin-Resistant) | Amoxicillin | MICs are higher | - | [9][11] |
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the resulting efficacy data. Below is a detailed protocol from a representative comparative study.
Study Protocol: Randomized, Single-Blinded Comparative Study of Amoxicillin vs. This compound for Group A Streptococcal Pharyngitis in Children[2]
-
Study Design: A prospective, randomized, single-blinded clinical trial.
-
Patient Population: Children aged 3 to 18 years with signs and symptoms of streptococcal pharyngitis and a positive throat swab for Group A streptococci.
-
Intervention:
-
Group 1: Received amoxicillin at a dosage of 40 mg per kilogram per day for a 10-day course.
-
Group 2: Received conventional (lower dosage) this compound therapy for a 10-day course.
-
-
Outcome Measures:
-
Primary Endpoints:
-
Clinical Cure: Assessed at the completion of therapy, defined as the absence of symptoms.
-
Bacteriological Cure: Determined by a negative throat culture obtained 10 to 14 days after the completion of therapy.
-
-
Secondary Endpoint:
-
Carrier Rate: The proportion of children who were asymptomatic but still had a positive throat culture for the same serotype of Group A streptococcus post-therapy.
-
-
-
Microbiological Analysis:
-
Throat swabs were cultured for Group A streptococci.
-
Serotyping was performed to differentiate between treatment failures (persistence of the original strain) and new infections (a different serotype).
-
Visualizations
Diagram 1: Workflow of a Comparative Antibiotic Clinical Trial
Caption: Workflow of a randomized clinical trial comparing two antibiotics.
Diagram 2: Beta-Lactam Antibiotic Mechanism of Action
Caption: Mechanism of action for beta-lactam antibiotics like this compound and amoxicillin.
Discussion and Conclusion
Both this compound and amoxicillin are highly effective against Streptococcus pyogenes, the primary cause of bacterial pharyngitis.[7][12][13] this compound is often considered the first-line treatment due to its narrow spectrum of activity, which minimizes the impact on the patient's normal flora and reduces the risk of promoting antibiotic resistance.[14] It is also a cost-effective option.[14]
Amoxicillin, on the other hand, offers several advantages that may lead to its preference in certain clinical scenarios. It generally has better oral absorption, and its taste is often more palatable for children, which can improve compliance.[6] Some studies suggest that amoxicillin may achieve higher bacteriological and clinical cure rates than this compound, particularly when lower doses of this compound are used.[2][3][4] Furthermore, the flexibility of once-daily dosing for amoxicillin can be a significant factor in ensuring adherence to the full course of therapy.[6]
For other streptococcal species, such as Streptococcus pneumoniae, the choice of antibiotic may be more complex due to the emergence of penicillin-resistant strains. In such cases, amoxicillin is often preferred and may be effective against strains that exhibit intermediate resistance to penicillin.[9]
References
- 1. Six-day amoxicillin vs. ten-day this compound therapy for group A streptococcal tonsillopharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, single-blinded comparative study of the efficacy of amoxicillin (40 mg/kg/day) versus standard-dose this compound in the treatment of group A streptococcal pharyngitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of penicillin vs. amoxicillin in children with group A beta hemolytic streptococcal tonsillopharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. Group A Streptococcal (GAS) Infections Medication: Antibiotics, Oxazolidinones [emedicine.medscape.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Penicillin vs. Amoxicillin for Strep Throat: Which Is Better? - GoodRx [goodrx.com]
- 13. Diagnosis and Treatment of Streptococcal Pharyngitis | AAFP [aafp.org]
- 14. Why is this compound preferred to Amoxicillin in treatment of Strep pharyngitis? | ClinicalKeyAI [elsevier.com]
A Comparative Guide to the Cross-Reactivity of Penicillin V with Other Beta-Lactam Antibiotics
For researchers and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for both patient safety and the development of novel therapeutics. This guide provides an objective comparison of Penicillin V's cross-reactivity profile with other major classes of beta-lactam antibiotics, supported by experimental data and detailed methodologies.
The Molecular Basis of Beta-Lactam Cross-Reactivity
Allergic reactions to beta-lactam antibiotics are a significant clinical concern. While these drugs share a core beta-lactam ring, historical assumptions of class-wide cross-reactivity have been largely revised.[1] Modern evidence overwhelmingly indicates that the structural similarity of the R1 side chain is the primary determinant of immunologic cross-reactivity, not the shared beta-lactam ring itself.[1][2][3][4][5]
Beta-lactams are haptens, meaning they are too small to be recognized by the immune system alone. They must first bind to larger carrier proteins, a process where the R1 side chain is prominently exposed and becomes the key epitope for antibody recognition (primarily IgE-mediated).[1] Therefore, individuals with a confirmed allergy to one beta-lactam are most at risk of reacting to another if they share identical or highly similar R1 side chains.[4]
Caption: Molecular determinants of beta-lactam antibiotic cross-reactivity.
Quantitative Analysis of this compound Cross-Reactivity
The following tables summarize clinical data on the cross-reactivity between penicillins and other beta-lactam classes. It is important to note that many studies investigate "penicillin allergy" as a whole, often involving amoxicillin or Penicillin G. However, the principles of side-chain similarity apply directly to this compound (phenoxymethylpenicillin).
Table 1: Cross-Reactivity between Penicillins and Cephalosporins
| Cephalosporin Group | Similarity to this compound R1 Side Chain | Reported Cross-Reactivity Rate (IgE-mediated) | Key Findings & Citations |
| All Cephalosporins | Varies (generally low) | <2% in patients with confirmed penicillin allergy. | Newer data show a much lower risk than the historically quoted 10%.[1][6] Cross-reactivity is rare between penicillins and cephalosporins with dissimilar side chains.[1] |
| Aminocephalosporins (e.g., Cefadroxil, Cephalexin) | High similarity to Aminopenicillins (Amoxicillin/Ampicillin), NOT this compound. | Up to 16.45% with aminopenicillins. | The highest risk is associated with identical R1 side chains, such as between amoxicillin and cefadroxil.[7][8] This highlights the side-chain specific nature of the reaction. |
| Other Cephalosporins (e.g., Cefazolin, Cefuroxime, Ceftriaxone) | Low / Dissimilar | 2.11% for cephalosporins with low side-chain similarity scores. | Cefazolin has a unique R1 side chain and is considered safe in patients with penicillin allergies.[3] Studies show very low rates of reaction to third and fourth-generation cephalosporins.[5] |
Table 2: Cross-Reactivity between Penicillins and Carbapenems
| Antibiotic Class | Similarity to this compound R1 Side Chain | Reported Cross-Reactivity Rate | Key Findings & Citations |
| Carbapenems (Imipenem, Meropenem, Ertapenem) | Dissimilar | <1% | Penicillins and carbapenems do not share common side chains.[9] Multiple prospective studies confirm a very low risk, and carbapenems are generally considered safe in patients with IgE-mediated penicillin allergy.[2][10][9][11] |
Table 3: Cross-Reactivity between Penicillins and Monobactams
| Antibiotic Class | Similarity to this compound R1 Side Chain | Reported Cross-Reactivity Rate | Key Findings & Citations |
| Monobactams (Aztreonam) | Dissimilar | 0% (Essentially none) | Due to its unique monocyclic structure, aztreonam is not considered cross-reactive with other beta-lactams.[2][10] The only exception is with ceftazidime, as they share an identical R1 side chain.[9] |
Experimental Protocols for Assessing Cross-Reactivity
A definitive diagnosis of a beta-lactam allergy and an assessment of cross-reactivity potential require a systematic allergological workup. This process is critical to "de-label" patients with a history of penicillin allergy, over 95% of whom are not truly allergic.[6]
Caption: Standardized workflow for the evaluation of a suspected this compound allergy.
Experimental Protocols
-
Skin Testing (ST) : This is the initial and most crucial step for diagnosing IgE-mediated allergies.[7]
-
Objective : To detect the presence of drug-specific IgE antibodies on mast cells in the skin.
-
Methodology :
-
Skin Prick Test (SPT) : A drop of the penicillin allergen (e.g., benzylpenicilloyl polylysine [PPL], minor determinant mixture [MDM]) is placed on the skin, which is then lightly pricked. A positive control (histamine) and negative control (saline) are used. A wheal and flare reaction larger than the negative control indicates sensitization.
-
Intradermal Test (IDT) : If the SPT is negative, a small amount of a more dilute allergen is injected into the dermis.[12] This test is more sensitive but carries a slightly higher risk of a systemic reaction. Readings are typically taken after 15-20 minutes. For suspected non-immediate reactions, delayed readings at 48-72 hours may be performed.[12]
-
-
-
Specific IgE (sIgE) In Vitro Testing :
-
Objective : To quantify the amount of circulating IgE antibodies specific to a drug allergen in a blood sample.
-
Methodology : Immunoassays like ImmunoCAP or Radioallergosorbent tests (RAST) are used. A solid phase is coated with the drug allergen, and the patient's serum is added. If specific IgE is present, it binds to the allergen. A labeled anti-IgE antibody is then added, and the resulting signal is proportional to the amount of specific IgE.
-
Limitations : The sensitivity of sIgE testing is lower than skin testing, especially if the allergic reaction occurred in the distant past, as IgE levels can wane over time.[12] A negative result does not rule out an allergy.[12]
-
-
Drug Provocation Test (DPT) / Graded Challenge :
-
Objective : To determine if a patient can safely tolerate a drug to which they have a suspected but unconfirmed allergy. This is considered the gold standard for ruling out a drug allergy.[7]
-
Methodology : This procedure must be performed in a supervised medical setting with emergency care available.
-
The patient is given a small fraction (e.g., 1/100th or 1/10th) of the therapeutic dose of the target antibiotic.
-
The patient is observed for a set period (e.g., 30-60 minutes) for any signs of an allergic reaction.
-
If no reaction occurs, a larger dose (e.g., 10-fold increase) is administered.
-
This process is repeated until a full therapeutic dose is administered and tolerated. Any objective signs of an allergic reaction at any step result in the immediate termination of the test.
-
-
References
- 1. Beta-Lactam Allergy and Cross-Reactivity | RECAPEM [recapem.com]
- 2. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approach to beta-lactam allergy in critical care - EMCrit Project [emcrit.org]
- 4. nps.org.au [nps.org.au]
- 5. health.ucdavis.edu [health.ucdavis.edu]
- 6. Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Reactivity to Cephalosporins and Carbapenems in Penicillin-Allergic Patients: Two Systematic Reviews and Meta-Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. researchgate.net [researchgate.net]
- 11. unmc.edu [unmc.edu]
- 12. allergy.org.au [allergy.org.au]
Inter-laboratory Validation of Penicillin V Susceptibility Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for Penicillin V susceptibility testing, supported by experimental data from various studies. The aim is to offer a comprehensive resource for laboratories to assess and select the most appropriate testing methodology for their needs.
Introduction
This compound, an oral penicillin antibiotic, remains a crucial agent in treating various bacterial infections. Accurate determination of microbial susceptibility to this compound is paramount for effective clinical outcomes and antimicrobial stewardship. This guide focuses on the inter-laboratory validation and performance comparison of three widely used phenotypic susceptibility testing methods: broth microdilution (BMD), disk diffusion, and the gradient diffusion test (E-test). The performance of these methods is evaluated based on their agreement with reference methods, reproducibility, and the influence of different interpretive guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: A Comparative Analysis of Penicillin Susceptibility Testing Methods
The following tables summarize quantitative data from studies comparing the performance of different susceptibility testing methods for penicillin. While specific data for this compound is limited in comparative studies, the data for penicillin serves as a valuable surrogate.
Table 1: Performance of E-test Compared to Broth Microdilution for Penicillin Susceptibility of Streptococcus pneumoniae
| Performance Metric | Result | Source |
| Number of Isolates Tested | 108 | [1] |
| Discordant Results | 19 of 108 isolates (17.6%) | [1] |
| Nature of Discrepancies | All occurred at susceptibility category breakpoints | [1] |
| Magnitude of Discrepancies | Differences of only one twofold dilution factor | [1] |
Table 2: Comparison of Disk Diffusion and Broth Microdilution for Penicillin Susceptibility of Viridans Group Streptococci
| Performance Metric | Result | Source |
| Number of Isolates Tested | 167 | |
| Discrepancies (Resistant by MIC, Susceptible by Zone Diameter) | 35 of 167 isolates (21.0%) | |
| Discrepancies (Resistant by MIC, Intermediate by Zone Diameter) | 34 of 167 isolates (20.4%) | |
| Reliability for Low-Level Resistance | Broth microdilution or other quantitative MIC method recommended |
Table 3: Multicenter Comparison of E-test, Vitek 2, and BD Phoenix to Broth Microdilution for Penicillin Susceptibility of Streptococcus pneumoniae
| Method | Essential Agreement (EA) with BMD | Categorical Agreement (CA) with BMD |
| E-test (on Oxoid plate) | 58.3% | 74% - 84% |
| E-test (on BD BBL plate) | ≥ 90% | 74% - 84% |
| Vitek 2 | ≥ 90% | ≥ 90% |
| BD Phoenix | ≥ 90% | 74% - 84% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of susceptibility testing. Below are generalized protocols for the three key methods discussed.
Broth Microdilution (BMD) Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a known concentration in a suitable solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a lawn of bacteria.
-
Application of Disks: Aseptically apply a paper disk impregnated with a standardized amount of this compound (e.g., 10 units) onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters.
-
Interpretation: Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints defined by CLSI or EUCAST guidelines.
Gradient Diffusion Method (E-test)
The E-test is a quantitative method that determines the MIC using a predefined gradient of an antimicrobial agent on a plastic strip.
-
Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
Application of E-test Strip: Aseptically place the E-test strip containing a gradient of this compound onto the agar surface.
-
Incubation: Incubate the plate under the same conditions as the disk diffusion method.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in inter-laboratory validation, the following diagrams illustrate the experimental workflow and the logical relationships in the validation process.
Discussion and Conclusion
The validation of this compound susceptibility testing methods is critical for ensuring the accuracy and comparability of results across different laboratories. The data presented indicate that while there is generally good agreement between the methods, discrepancies can arise, particularly for isolates with MICs near the susceptibility breakpoints. For instance, the E-test showed a notable number of discordant results with broth microdilution for S. pneumoniae, all of which were minor errors at the breakpoint. Similarly, disk diffusion had challenges in accurately categorizing viridans group streptococci with low-level penicillin resistance compared to MIC methods.
The choice between CLSI and EUCAST guidelines can also significantly impact the interpretation of results. These organizations sometimes have different breakpoints for the same antibiotic, which can lead to different susceptibility categorizations and, consequently, different clinical decisions. Laboratories should be aware of these differences and choose the guideline that is most appropriate for their patient population and clinical context.
References
A Comparative Analysis of Penicillin V Binding Affinity to Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Penicillin V, a widely used β-lactam antibiotic, to various Penicillin-Binding Proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes by β-lactam antibiotics leads to cell lysis and bacterial death.[1][2] Understanding the differential binding affinities of this compound to various PBPs across different bacterial species is crucial for comprehending its spectrum of activity and the mechanisms of bacterial resistance.
Quantitative Analysis of Binding Affinity
The interaction between this compound and PBPs is a complex process that involves the acylation of a serine residue in the active site of the PBP.[1][3][4] This covalent modification inactivates the enzyme. The efficiency of this process can be quantified by parameters such as the inhibition concentration (IC50) or the acylation rate. While comprehensive comparative data for this compound across a wide range of purified PBPs is limited in publicly available literature, studies on whole cells and with closely related penicillins provide valuable insights into its selectivity.
Below is a summary of available data on the interaction of this compound and the closely related Penicillin G with various PBPs.
| Antibiotic | Organism | PBP Target(s) | Observed Affinity/Selectivity | Reference |
| This compound | Escherichia coli | PBP4, PBP7, PBP8 | Shows concentration-dependent selectivity for these low-molecular-weight PBPs. | [5] |
| This compound | Streptococcus pneumoniae | PBP2x, PBP3 | Exhibits preferential binding to PBP2x and PBP3. | [6] |
| Penicillin G | Staphylococcus aureus (susceptible strains) | PBP1, PBP2, PBP3 | Forms relatively stable acyl-enzyme complexes with half-lives ranging from 43 to 115 minutes. | [7] |
| Penicillin G | Staphylococcus aureus (resistant strains) | PBP1, PBP2 | Exhibits slower acylation and more rapid deacylation compared to susceptible strains. | [8][9] |
| Penicillin G | Streptococcus pneumoniae (susceptible PBP2x) | PBP2x | Demonstrates a high overall binding efficiency (k2/Kd) of 200,000 M⁻¹s⁻¹. | [10] |
| Penicillin G | Streptococcus pneumoniae (resistant PBP2x) | PBP2x | Shows a significantly reduced overall binding efficiency (over 1000-fold slower) compared to the susceptible PBP2x. | [10] |
Note: The data for Penicillin G is included due to its structural and functional similarity to this compound, providing a valuable comparative perspective on the interaction of penicillins with PBPs.
Mechanism of PBP Inhibition by this compound
The binding of this compound to a PBP is not a simple ligand-receptor interaction but a chemical reaction. The diagram below illustrates the covalent inhibition mechanism.
Experimental Protocols
The determination of this compound binding affinity to PBPs can be achieved through various experimental methodologies. A common approach is a competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL (a fluorescent derivative of this compound).
Competitive PBP Binding Assay Protocol
This protocol outlines the general steps for assessing the binding of this compound to PBPs in whole bacterial cells.
-
Bacterial Culture and Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cell pellet in the same buffer to a specific optical density.
-
-
Competitive Inhibition:
-
Aliquot the bacterial cell suspension into multiple tubes.
-
Add varying concentrations of unlabeled this compound to the tubes and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). This allows this compound to bind to its target PBPs.
-
-
Fluorescent Labeling of Remaining PBPs:
-
Add a fixed, saturating concentration of a fluorescent penicillin probe, such as Bocillin-FL, to each tube.
-
Incubate for a shorter period (e.g., 10 minutes) to allow the fluorescent probe to bind to any PBPs not already occupied by this compound.[11]
-
-
Sample Preparation for Analysis:
-
Stop the labeling reaction by placing the tubes on ice.
-
Pellet the cells by centrifugation and wash them to remove any unbound fluorescent probe.
-
Lyse the cells to release the membrane proteins, which include the PBPs. This can be done using methods such as sonication or French press.[12]
-
Isolate the membrane fraction containing the PBPs by ultracentrifugation.
-
Resuspend the membrane pellet in a sample buffer for electrophoresis.
-
-
Analysis by SDS-PAGE and Fluorescence Imaging:
-
Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
The intensity of the fluorescent bands corresponding to each PBP will be inversely proportional to the amount of this compound that bound to it.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band at different concentrations of this compound.
-
Plot the percentage of PBP inhibition versus the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the fluorescent probe binding to a specific PBP.
-
The following diagram illustrates the experimental workflow for this competitive binding assay.
References
- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 2. Interplay between Penicillin-binding proteins and SEDS proteins promotes bacterial cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of penicillin binding to penicillin-binding proteins of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
"assessing the equivalence of synthetic vs. biologically derived Penicillin V"
A Comparative Guide to Synthetic vs. Biologically Derived Penicillin V
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound sourced from total chemical synthesis versus biological fermentation. While both production methods yield the same active pharmaceutical ingredient (API), phenoxymethylpenicillin, the processes can result in different impurity profiles, which may have implications for downstream applications and regulatory considerations. Equivalence is ultimately determined by adherence to pharmacopeial standards.
Executive Summary
The core molecule of this compound is chemically identical regardless of its origin.[1][2] Both synthetic and biologically derived this compound must meet stringent purity and potency standards set by pharmacopeias such as the United States Pharmacopeia (USP) to be deemed equivalent for clinical use.[3] The primary differences lie in the potential impurity profiles, which are characteristic of the manufacturing process. Biologically derived this compound, produced via fermentation of Penicillium chrysogenum, may contain residual proteins and other metabolites from the fermentation broth.[4] In contrast, synthetic this compound, built from basic chemical precursors, will have impurities related to starting materials, reagents, and side-products of the chemical reactions.[5][6]
The biological activity of this compound is dictated by its molecular structure, specifically the β-lactam ring, which inhibits bacterial cell wall synthesis.[7] Therefore, if both products meet the same standards for purity and potency, they are considered bioequivalent.[8][9][10]
Data Presentation: A Comparative Analysis
The following table summarizes the key comparative parameters between synthetic and biologically derived this compound. The quantitative values are representative and based on typical pharmacopeial requirements and potential process-related impurities.
| Parameter | Synthetic this compound | Biologically Derived this compound | Pharmacopeial Standard (USP Example) |
| Purity (Assay) | Typically > 98% | Typically > 98% | Potency of 1525-1780 this compound Units/mg[3] |
| Identity | Confirmed by IR, HPLC, NMR | Confirmed by IR, HPLC, NMR | Conforms to USP reference standard spectra[3] |
| Key Impurities | - Residual Solvents- Unreacted Starting Materials- Synthetic By-products | - Penicilloic Acids- p-Hydroxythis compound- Residual Host Cell Proteins | - Phenoxyacetic acid: ≤ 0.5%- p-Hydroxythis compound: ≤ 5.0% |
| Biological Potency | Equivalent to reference standard | Equivalent to reference standard | Measured by microbiological or chromatographic assay against a reference standard[11] |
| Stereochemistry | Dextrorotatory D-form; potential for L-form impurities | Exclusively the biologically active D-form[4] | Specific rotation: +220° to +235° |
Experimental Protocols
To assess the equivalence of this compound from different sources, a series of standardized analytical and biological tests are performed.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to separate, identify, and quantify this compound and its related impurities.
-
Objective: To determine the purity of the this compound sample and to identify and quantify any impurities.
-
Methodology:
-
Mobile Phase Preparation: A filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (e.g., 650:350:5.75 v/v/v) is prepared.[3]
-
Standard Preparation: A solution of USP this compound Potassium Reference Standard (RS) is prepared in the mobile phase at a known concentration (e.g., 2.5 mg/mL).[3]
-
Sample Preparation: An accurately weighed quantity of the this compound sample (synthetic or biological) is dissolved in the mobile phase to a similar concentration as the standard.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector (e.g., 225 nm) and a suitable column (e.g., C18, 4.6-mm × 25-cm) is used. The flow rate is typically around 1 mL/min.
-
Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The chromatograms are recorded, and the peak areas are measured.
-
Analysis: The purity is calculated by comparing the peak area of this compound in the sample to that in the standard. Impurities are identified by their retention times relative to the main peak and quantified against reference standards for known impurities.[12]
-
Biological Potency Assay (Antimicrobial Susceptibility Testing)
This assay determines the biological activity of the this compound by measuring its ability to inhibit bacterial growth.
-
Objective: To compare the antimicrobial potency of synthetic and biologically derived this compound against a susceptible bacterial strain.
-
Methodology (Broth Microdilution Method):
-
Bacterial Strain: A susceptible strain of Staphylococcus aureus (e.g., ATCC 29213) is used.
-
Inoculum Preparation: The bacterial strain is grown in a suitable broth (e.g., Mueller-Hinton) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: A series of two-fold dilutions of the synthetic this compound, biologically derived this compound, and a reference standard are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Analysis: The MIC values of the synthetic and biologically derived samples are compared. Equivalent samples will have MIC values within an acceptable range (typically ±1 two-fold dilution) of each other and the reference standard.
-
Visualizations
Mechanism of Action: this compound Signaling Pathway
The diagram below illustrates the mechanism by which this compound inhibits bacterial cell wall synthesis.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow for Equivalence Assessment
This workflow outlines the logical steps for a comprehensive comparison of synthetic and biologically derived this compound.
Caption: Workflow for assessing the equivalence of this compound sources.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. This compound [drugfuture.com]
- 4. This compound | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. news-medical.net [news-medical.net]
- 8. orapuh.org [orapuh.org]
- 9. orapuh.org [orapuh.org]
- 10. Comparative bioavailability study of two phenoxymethylpenicillin potassium tablet formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Microbiological and Chromatographic Assays for Determining Penicillin V Potency
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of antibiotic potency is a critical aspect of drug development and quality control. For Penicillin V, two primary analytical approaches are widely employed: the traditional microbiological assay and the more modern chromatographic method, typically High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their needs.
Quantitative Performance Comparison
The choice between microbiological and chromatographic assays often depends on the specific requirements of the analysis, such as the need to measure biological activity versus chemical purity. The following table summarizes key performance parameters for each method. While direct comparative studies for this compound are not always available in literature, this table includes representative data for antibiotics to illustrate the typical performance of each technique.
| Parameter | Microbiological Assay (Agar Diffusion) | Chromatographic Assay (HPLC) | Key Considerations |
| Principle | Measures the biological activity of the antibiotic by observing the inhibition of microbial growth. | Separates and quantifies the active pharmaceutical ingredient (API) based on its physicochemical properties. | Microbiological assays directly measure bioactivity, while HPLC measures chemical concentration.[1][2] |
| Specificity | Can be influenced by related substances or degradation products that also possess antimicrobial activity. | Highly specific for the intact this compound molecule, separating it from impurities and degradation products.[3] | HPLC offers superior specificity, which is crucial for stability studies and impurity profiling.[3] |
| Precision (%RSD) | Typically higher variability (e.g., 4.51-26.78% for clarithromycin).[4] | Generally more precise (e.g., 0.88-19.86% for clarithromycin).[4] Repeatability for this compound tablets has been reported with RSDs of 0.84-1.10%.[5] | HPLC provides higher precision and reproducibility.[5] |
| Accuracy | Can be lower (e.g., 78.52-131.19% for clarithromycin).[4] | Generally higher (e.g., 99.27-103.42% for clarithromycin).[4] Recovery for this compound in tablets has been reported as 99.1%.[5] | HPLC generally offers greater accuracy in quantifying the API. |
| Linearity (R²) | Good linearity can be achieved (e.g., 0.9974 for bisofloxacin).[1] | Excellent linearity is a hallmark of the method (e.g., 0.9998 for bisofloxacin,[1] 0.9988 for this compound[6]). | Both methods can demonstrate good linearity within a defined range. |
| Sensitivity | High, as it relies on the sensitive response of microorganisms. | High, with the ability to detect low concentrations of the analyte. | Both methods can be highly sensitive depending on the specific setup and analyte. |
| Throughput | Lower throughput due to incubation times and manual measurements. | Higher throughput, amenable to automation.[3] | HPLC is more suitable for high-throughput screening and routine quality control. |
| Cost & Complexity | Lower initial equipment cost but can be labor-intensive.[1] | Higher initial equipment cost and requires more technical expertise.[3] | The choice may depend on budget and available personnel expertise. |
Experimental Protocols
Microbiological Agar Diffusion Assay for this compound Potency
This protocol describes a cylinder-plate method for determining the potency of a this compound sample.
1. Preparation of Materials:
-
Test Organism: Staphylococcus aureus (ATCC 6538P) or other suitable susceptible organism.
-
Culture Media: Prepare appropriate agar media for the base and seeded layers.
-
Standard Solution: Accurately weigh a suitable amount of this compound Potassium Reference Standard and dissolve in a buffer solution to create a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution.
-
Sample Solution: Prepare a sample solution of this compound with an expected concentration similar to the standard solutions.
2. Assay Procedure:
-
Pour a base layer of sterile agar into Petri plates and allow it to solidify on a level surface.[7]
-
Prepare a seeded agar layer by inoculating a second batch of molten agar (cooled to 40-50°C) with the test organism.[8]
-
Pour the seeded agar over the base layer and allow it to solidify.[7]
-
Using a sterile borer, create uniform wells or place sterile cylinders on the agar surface.
-
Carefully pipette equal volumes of the standard and sample solutions into the wells.
-
Incubate the plates at a controlled temperature (e.g., 37°C) for 18-24 hours.[8]
3. Data Analysis:
-
Measure the diameter of the zones of inhibition for both the standard and sample solutions.
-
Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions.
-
Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.
High-Performance Liquid Chromatography (HPLC) Assay for this compound Potency
This protocol provides a general method for the determination of this compound potency using reverse-phase HPLC.
1. Preparation of Materials:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of acetonitrile, water, and a buffer (e.g., potassium phosphate monobasic). A common mobile phase is acetonitrile-methanol-0.01 M potassium phosphate monobasic (21:4:75 v/v/v).[5]
-
Standard Solution: Prepare a stock solution of this compound Potassium Reference Standard in the mobile phase at a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the assay.
2. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled.
3. System Suitability:
-
Before sample analysis, perform replicate injections of the standard solution to ensure the system is performing adequately. Key parameters include repeatability of peak area and retention time, tailing factor, and theoretical plates.
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the microbiological and chromatographic assays.
Caption: Workflow for Microbiological Potency Assay.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. toku-e.com [toku-e.com]
- 3. uspnf.com [uspnf.com]
- 4. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic determination of this compound potassium in tablets: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pharmastate.academy [pharmastate.academy]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Penicillin V
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to include proper disposal. Penicillin V, a widely used beta-lactam antibiotic, requires specific handling procedures for its disposal to mitigate environmental contamination and the proliferation of antibiotic-resistant bacteria.[1] Adherence to these protocols is not only a matter of regulatory compliance but also a core component of laboratory safety and corporate responsibility.
Stock solutions of this compound are categorized as hazardous chemical waste and must be disposed of following institutional and national guidelines.[2] The Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals via sewering (i.e., flushing down the drain).[3][4] Therefore, chemical inactivation is a critical step to render the antibiotic biologically inactive before its final disposal.
Chemical Inactivation Protocol: Alkaline Hydrolysis
The recommended method for inactivating this compound is through alkaline hydrolysis, which effectively cleaves the beta-lactam ring, nullifying its antibacterial activity.[5] The primary degradation product of this process is penicilloic acid.[6]
Experimental Protocol: Inactivation of this compound Solutions
This protocol is based on methodologies proven effective for the hydrolysis of beta-lactam antibiotics.[5]
-
Preparation:
-
Work in a designated waste treatment area, preferably within a fume hood.
-
Ensure all necessary Personal Protective Equipment (PPE) is worn, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Prepare a 1 M sodium hydroxide (NaOH) solution.
-
-
Inactivation Procedure:
-
For every one volume of this compound solution (e.g., 100 mL), add two volumes of 1 M NaOH solution (e.g., 200 mL).
-
Stir the resulting mixture at ambient temperature for a minimum of 4 hours (240 minutes). This duration ensures the complete degradation of the beta-lactam structure.[5]
-
After the reaction period, the this compound is considered inactivated.
-
-
Waste Neutralization and Collection:
-
Before final disposal, neutralize the alkaline solution. Slowly add an acid (e.g., 1 M hydrochloric acid) while monitoring the pH with a calibrated pH meter until the pH is between 6.0 and 8.0.
-
Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container. The container should be designated for aqueous chemical waste and comply with your institution's and local regulations.
-
Arrange for pickup and final disposal by a certified hazardous waste management contractor.
-
Quantitative Data for this compound Inactivation
The following table summarizes the key quantitative parameters for the alkaline hydrolysis of this compound.
| Parameter | Value | Source |
| Inactivating Agent | Sodium Hydroxide (NaOH) | [5] |
| Concentration | 1 M | [5] |
| Ratio (Agent:Waste) | 2:1 (v/v) | [5] |
| Minimum Reaction Time | 240 minutes | [5] |
| Reaction Temperature | Ambient | [5] |
Disposal Workflow for this compound Waste
The proper disposal of this compound follows a structured workflow that ensures safety and compliance at each step. The logical relationship from initial waste characterization to final disposal is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance, as local and state regulations may vary.[2] By implementing a robust disposal plan, research organizations can build a foundation of trust and demonstrate a commitment to safety and environmental stewardship that extends beyond the products they develop.
References
- 1. Isolation, Screening, and Characterization of Antibiotic-Degrading Bacteria for this compound Potassium (PVK) from Soil on a Pig Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. New EPA Waste Rules Now In Effect [pharmacypracticenews.com]
- 4. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safeguarding Your Research: A Guide to Handling Penicillin V
Penicillin V is an antibiotic agent widely used in research and development. Due to its potential to cause allergic reactions and other health hazards, stringent safety protocols are essential for handling this compound in a laboratory setting. Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical to ensure the safety of all personnel.
This compound is known to be a respiratory and skin sensitizer, which can lead to allergic reactions upon inhalation or contact.[1][2][3] It is also harmful if swallowed.[1][4] Therefore, minimizing exposure through engineering controls and appropriate PPE is paramount.
Hazard Identification
Understanding the specific hazards associated with this compound is the first step in safe handling. The primary risks are summarized below.
| Hazard Type | Description | Citations |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1][2][4] |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | [1][2][4] |
| Acute Oral Toxicity | Harmful if swallowed. | [1][4] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable when working with this compound. The following equipment should be utilized to prevent exposure.
| Body Part | Required PPE | Specifications and Best Practices | Citations |
| Respiratory | Respirator | In cases of brief or low-level exposure, a respiratory filter device is recommended. For intensive or prolonged exposure, a respirator independent of circulating air should be used. Always use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded. | [1][2][4] |
| Hands | Protective Gloves | Use impermeable and resistant gloves. Nitrile or low-protein, powder-free latex gloves are suitable options. Double gloving should be considered for enhanced protection. Always wash hands thoroughly after removing gloves. | [1][2][4][5][6] |
| Eyes | Safety Glasses/Goggles | Wear safety glasses with side shields (compliant with European standard EN 166) or chemical goggles to protect against dust and splashes. | [2][4][5] |
| Body | Protective Clothing | Wear long-sleeved clothing. For larger quantities or increased risk of exposure, impervious clothing, protective shoe covers, and a head covering are recommended. | [2][3][4][5] |
Operational Handling and Workflow
To minimize risk, a structured workflow should be followed when handling this compound. This includes preparation, active handling, and post-handling cleanup.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
